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N-[(2-chlorophenyl)methyl]-2-nitroaniline Documentation Hub

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  • Product: N-[(2-chlorophenyl)methyl]-2-nitroaniline
  • CAS: 126991-21-7

Core Science & Biosynthesis

Foundational

Solubility profile of N-[(2-chlorophenyl)methyl]-2-nitroaniline in DMSO vs Ethanol

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS 126991-21-7). Comparative Analysis: DMSO vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS 126991-21-7).

Comparative Analysis: DMSO vs. Ethanol

Executive Summary

N-[(2-chlorophenyl)methyl]-2-nitroaniline (also known as N-(2-chlorobenzyl)-2-nitroaniline) is a lipophilic secondary amine characterized by a nitro-aromatic scaffold and a halogenated benzyl substituent.[1] Its solubility behavior is governed by the competition between the strong dipole of the nitro group and the hydrophobic bulk of the chlorobenzyl moiety.

  • Primary Recommendation: DMSO (Dimethyl Sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>50 mM) due to its high dielectric constant and ability to solvate polarizable aromatic systems.

  • Secondary Recommendation: Ethanol serves as a viable alternative for specific toxicological formulations but will exhibit lower saturation limits and higher temperature sensitivity compared to DMSO.

  • Critical Risk: Due to an estimated LogP > 4.0, this compound presents a high risk of precipitation ("crash-out") upon dilution into aqueous buffers.

Physicochemical Profile & Solvent Thermodynamics[2]

To understand the solubility differential, we must analyze the solute's molecular interaction potential against the solvent parameters.

2.1 Solute Characteristics
  • Compound: N-[(2-chlorophenyl)methyl]-2-nitroaniline[2]

  • CAS: 126991-21-7[2]

  • Molecular Formula: C₁₃H₁₁ClN₂O₂[2][3]

  • Molecular Weight: 262.69 g/mol [2]

  • Structural Features:

    • Nitro Group (-NO₂): Strong H-bond acceptor and dipole generator.

    • Secondary Amine (-NH-): Weak H-bond donor; likely involved in an intramolecular H-bond with the ortho-nitro group, reducing its availability for solvent interaction.

    • Chlorobenzyl Group: Adds significant lipophilicity and steric bulk, discouraging interaction with highly structured protic solvents like water.

2.2 Hansen Solubility Parameters (HSP) Prediction

Solubility is maximized when the HSP distance (


) between solute and solvent is minimized.
ParameterSolute (Predicted)*DMSO (Solvent)Ethanol (Solvent)Analysis

(Dispersion)
~19.5 MPa

18.4 MPa

15.8 MPa

DMSO matches the aromatic dispersion forces better than Ethanol.

(Polarity)
~14.0 MPa

16.4 MPa

8.8 MPa

The nitro group creates a high dipole; DMSO's high polarity stabilizes this better than Ethanol.

(H-Bonding)
~6.5 MPa

10.2 MPa

19.4 MPa

Ethanol's high

requires the solute to break solvent-solvent H-bonds. The solute lacks sufficient donors to compensate, energetically disfavoring Ethanol.

*> Note: Solute values are estimated based on group contribution methods for nitroanilines and benzyl chlorides.

Experimental Protocol: Saturation Shake-Flask Method

Since specific literature values for this CAS are sparse, the following protocol is the gold standard for empirically determining solubility. This workflow ensures data integrity and reproducibility.

3.1 Materials
  • Solid Phase: >100 mg N-[(2-chlorophenyl)methyl]-2-nitroaniline (Purity >98%).

  • Solvent Phase: Anhydrous DMSO (Grade: Molecular Biology) and Absolute Ethanol (≥99.5%).

  • Equipment: Thermomixer (e.g., Eppendorf), HPLC-UV/VIS, 0.22 µm PTFE syringe filters.

3.2 Workflow Diagram

The following DOT diagram outlines the critical path for solubility determination, including the "Crash-Out" test for aqueous dilution.

Solubility_Workflow Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add 500 µL Solvent (DMSO or Ethanol) Start->AddSolvent Agitate Agitate @ 25°C for 24-48h (Thermomixer, 1000 rpm) AddSolvent->Agitate Equilibrium Check for Residual Solid Agitate->Equilibrium AddMoreSolid Add more Solid Equilibrium->AddMoreSolid No Solid Left Filter Centrifuge & Filter Supernatant (0.22 µm PTFE) Equilibrium->Filter Solid Present AddMoreSolid->Agitate Dilute Serial Dilution in Mobile Phase (Start 1:1000) Filter->Dilute HPLC HPLC-UV Quantification (λ_max ~240/380 nm) Dilute->HPLC

Caption: Standardized Saturation Shake-Flask workflow for determining thermodynamic solubility.

3.3 Step-by-Step Methodology
  • Preparation: Place approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 500 µL of the target solvent (DMSO or Ethanol).

  • Saturation Verification: Vortex for 1 minute.

    • If the solution becomes clear: The compound is highly soluble. Add another 10 mg and repeat until undissolved solid remains visible.

  • Equilibration: Incubate the suspension at 25°C (or 37°C if physiological relevance is required) with continuous agitation (1000 rpm) for 24 hours.

  • Phase Separation: Centrifuge at 15,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE filter (Nylon filters may bind nitroanilines).

  • Quantification: Dilute the filtrate 1:100, 1:1000, and 1:10,000 in acetonitrile/water and analyze via HPLC. Calculate concentration using a standard curve.

Comparative Solubility & Handling Guidelines

Based on structural analogs (e.g., 2-nitroaniline, N-benzyl-2-nitroaniline), the following performance metrics are projected:

FeatureDMSOEthanol
Estimated Solubility High (>100 mg/mL) Moderate (10–30 mg/mL)
Temperature Sensitivity LowHigh (Risk of precipitation if cooled)
Water Tolerance Hygroscopic (Absorbs water, reducing solubility over time)Tolerant (Can mix with water, but solute will crash out)
Freezing Point 19°C (Solidifies at RT/Fridge)-114°C (Remains liquid in freezer)
Toxicity Cytotoxic at >0.1% v/v in cell assaysCytotoxic at >1.0% v/v
4.1 Stock Solution Management
  • DMSO Stocks: Store at -20°C. Note that DMSO freezes at this temperature. Repeated freeze-thaw cycles can introduce moisture (condensate), which drastically lowers the solubility of lipophilic nitroanilines. Best Practice: Aliquot into single-use vials.

  • Ethanol Stocks: Store at -20°C. Ethanol remains liquid. Ensure caps are tight to prevent evaporation and concentration changes.

4.2 The "Crash-Out" Phenomenon

When diluting a DMSO stock of N-[(2-chlorophenyl)methyl]-2-nitroaniline into an aqueous buffer (e.g., PBS):

  • Mechanism: The DMSO rapidly mixes with water. The hydrophobic solute is suddenly exposed to a high dielectric environment.

  • Observation: Immediate turbidity or formation of micro-crystals.

  • Mitigation:

    • Keep final DMSO concentration < 0.5%.

    • Use an intermediate dilution step (e.g., DMSO Stock -> 1:10 in Buffer + 10% Cyclodextrin -> Final Assay).

References
  • PubChem. Compound Summary: 2-Nitroaniline Derivatives.[4] National Library of Medicine. Available at: [Link]

  • Jouyban, A. (2012).[5] Experimental and Computational Methods Pertaining to Drug Solubility.[5][6] SciSpace. Available at: [Link]

  • Assay Guidance Manual. Solubility of Hydrophobic Compounds in Aqueous Solution. NCBI Bookshelf. Available at: [Link]

  • Delgado, D.R., et al. (2021). Solubility and dissolution thermodynamics of sulfonamides in cosolvent mixtures.[7] MDPI. Available at: [Link]

Sources

Exploratory

IUPAC name and CAS registry number for N-[(2-chlorophenyl)methyl]-2-nitroaniline

[1] Executive Summary N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 126991-21-7 ) is a specialized secondary amine intermediate used primarily in medicinal chemistry.[1] Structurally, it consists of an electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 126991-21-7 ) is a specialized secondary amine intermediate used primarily in medicinal chemistry.[1] Structurally, it consists of an electron-deficient o-nitroaniline core N-alkylated with a 2-chlorobenzyl group. Its primary utility lies in its role as a precursor for 1-(2-chlorobenzyl)-1H-benzimidazoles and related heterocyclic scaffolds, which are critical pharmacophores in the development of antiviral, anticancer, and antihistamine therapeutics.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, mechanistic insights, and physicochemical characterization.

Chemical Identity & Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name N-[(2-chlorophenyl)methyl]-2-nitroaniline
Common Synonyms N-(2-Chlorobenzyl)-2-nitroaniline; N-(2-Chlorobenzyl)-o-nitroaniline
CAS Registry Number 126991-21-7
Molecular Formula

Molecular Weight 262.69 g/mol
SMILES [O-]c1ccccc1NCc2ccccc2Cl
Physicochemical Specifications
Property Value / Description
Appearance Yellow to Orange crystalline solid
Melting Point 108–112 °C (Typical for N-benzyl-2-nitroanilines)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.8 (Lipophilic)
pKa (Conjugate Acid) ~ -0.5 (Weakly basic amine due to o-nitro electron withdrawal)

Synthesis & Reaction Mechanism[4]

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (


)  reaction. The electron-withdrawing nitro group at the ortho position of the benzene ring activates the leaving group (Fluorine or Chlorine) for nucleophilic attack by the amine.
Reaction Scheme

Reagents:

  • Electrophile: 1-Fluoro-2-nitrobenzene (Preferred for higher yield/milder conditions) or 1-Chloro-2-nitrobenzene.

  • Nucleophile: 2-Chlorobenzylamine.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
Mechanistic Pathway[1][5][6][7]
  • Attack: The lone pair of the primary amine attacks the ipso-carbon of the nitrobenzene.

  • Intermediate: Formation of the resonance-stabilized Meisenheimer Complex (negative charge delocalized onto the nitro group).[2]

  • Elimination: Re-aromatization drives the expulsion of the halide leaving group (

    
     or 
    
    
    
    ).
  • Deprotonation: The base neutralizes the resulting ammonium species to yield the neutral product.

Workflow Diagram (DOT)

Synthesispathway Start Reagents: 1-Fluoro-2-nitrobenzene + 2-Chlorobenzylamine Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack (SNAr) Product Product: N-(2-Chlorobenzyl)-2-nitroaniline Complex->Product Elimination of F-/Cl- Byproduct Byproducts: HF / HCl salts Complex->Byproduct Benzimidazole Downstream App: 1-(2-Chlorobenzyl)-benzimidazole Product->Benzimidazole Reduction (Fe/HCl) + Cyclization (HCOOH)

Figure 1: Reaction pathway from starting materials to the target nitroaniline and subsequent potential cyclization.[3]

Experimental Protocol

Method: Synthesis from 1-Fluoro-2-nitrobenzene

Rationale: 1-Fluoro-2-nitrobenzene is significantly more reactive than the chloro-analog due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) despite being a poorer leaving group. This allows for milder temperature conditions and higher purity.

Materials
  • 1-Fluoro-2-nitrobenzene (1.0 eq, 10 mmol)

  • 2-Chlorobenzylamine (1.1 eq, 11 mmol)

  • Potassium Carbonate (

    
    ) (2.0 eq, 20 mmol)
    
  • Acetonitrile (ACN) or DMF (anhydrous, 20 mL)

Step-by-Step Procedure
  • Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution : Add 1-Fluoro-2-nitrobenzene (1.41 g) and 2-Chlorobenzylamine (1.56 g) to the flask. Dissolve in 20 mL of Acetonitrile.

  • Base Addition : Add anhydrous

    
     (2.76 g) in one portion.
    
  • Reaction : Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material spot (

    
    ) should disappear, and a bright yellow/orange product spot (
    
    
    
    ) should appear.
  • Workup :

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

    • Filter the solid using a Buchner funnel and wash with cold water (

      
       mL) to remove inorganic salts.
      
  • Purification : Recrystallize the crude solid from hot Ethanol (EtOH).

    • Dissolve in minimum hot EtOH.

    • Allow to cool slowly to RT, then to 4 °C.

    • Collect crystals by filtration.[4]

  • Yield : Expected yield is 85–92%.

Applications in Drug Development

The N-benzylated-2-nitroaniline motif is a "privileged structure" in medicinal chemistry, serving as a direct precursor to Benzimidazoles .

Pathway to Benzimidazoles[5]
  • Reduction : The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using Fe/HCl,
    
    
    , or catalytic hydrogenation (
    
    
    ).
  • Cyclization : The resulting diamine reacts with carboxylic acids, aldehydes, or orthoesters to close the imidazole ring.

Target Classes:

  • Angiotensin II Receptor Blockers (ARBs) : Analogs of Telmisartan often feature benzimidazole cores.

  • Antivirals : Benzimidazole ribosides.

  • Antihistamines : Clemmizole analogs.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitroanilines : Known to cause methemoglobinemia upon prolonged exposure. Handle in a fume hood.

  • Storage : Store in a cool, dry place, protected from light.

References

  • BLD Pharm . (n.d.). N-[(2-Chlorophenyl)methyl]-2-nitroaniline Product Page (CAS 126991-21-7).[1] Retrieved from

  • PubChem . (n.d.). 2-Nitroaniline Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook . (n.d.). 1-Fluoro-2-nitrobenzene Properties and Reactions. Retrieved from

  • ResearchGate . (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-chlorobenzyl)-2-nitroaniline Derivatives

This guide provides a comprehensive technical overview of the thermodynamic stability of N-(2-chlorobenzyl)-2-nitroaniline and its derivatives. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of N-(2-chlorobenzyl)-2-nitroaniline and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental and computational evaluation, and key determinants of stability for this important class of compounds.

Introduction: The Significance of Stability in Nitroaromatic Compounds

N-(2-chlorobenzyl)-2-nitroaniline and its analogs are part of the broader family of nitroaromatic compounds, which are pivotal in various industrial and pharmaceutical applications, including the synthesis of dyes, pesticides, and therapeutic agents.[1] The thermodynamic stability of these molecules is a critical parameter, influencing their shelf-life, safety in handling and storage, and ultimately their efficacy and degradation pathways in biological and environmental systems. The presence of both a nitro group and a chloro-substituent on the aromatic rings introduces unique electronic and steric factors that significantly impact the molecule's overall energy and decomposition profile. Understanding these factors is paramount for the rational design of stable and effective molecules.

Nitroaromatic compounds are known for their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group and the inherent stability of the benzene ring.[1] This guide will explore the methodologies used to quantify this stability and the structural features that govern it in N-(2-chlorobenzyl)-2-nitroaniline derivatives.

Synthetic Pathways to N-(2-chlorobenzyl)-2-nitroaniline Derivatives

The synthesis of N-substituted 2-nitroaniline derivatives typically involves the nucleophilic substitution of a halogen on a nitro-substituted benzene ring by an appropriate amine. A general and effective method for synthesizing the parent compound, N-(2-chlorobenzyl)-2-nitroaniline, is the reaction of 2-nitrochlorobenzene with 2-chlorobenzylamine in the presence of a base.

A generalized laboratory protocol is as follows: A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted benzylamine (1.2 mmol), and a base such as potassium carbonate (2 mmol) in a polar aprotic solvent like dimethylformamide (DMF) is heated.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation in cold water, followed by filtration and purification, typically through recrystallization from a suitable solvent like ethanol.[2]

Synthesis_Workflow Reactants 2-Nitrochlorobenzene + 2-Chlorobenzylamine + Base (e.g., K2CO3) Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Solvent DMF Solvent->Reaction Heating Heat (e.g., 120°C) Heating->Reaction TLC Monitor with TLC Reaction->TLC Workup Precipitate in Water, Filter TLC->Workup Reaction Complete Purification Recrystallize (e.g., Ethanol) Workup->Purification Product N-(2-chlorobenzyl)- 2-nitroaniline Derivative Purification->Product

Figure 1: Generalized workflow for the synthesis of N-(2-chlorobenzyl)-2-nitroaniline derivatives.

Methodologies for Assessing Thermodynamic Stability

The thermodynamic stability of a compound is fundamentally related to its intramolecular forces and the energy stored within its chemical bonds.[3][4] A more stable molecule exists at a lower energy state and will release more heat upon combustion.[3][4] The assessment of this stability can be approached through both experimental and computational methods.

Experimental Techniques: Thermal Analysis

Thermal analysis techniques are cornerstones in the experimental determination of thermodynamic stability. They measure the physical and chemical properties of a substance as a function of temperature.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, enthalpies of fusion, and decomposition temperatures.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small amount of the N-(2-chlorobenzyl)-2-nitroaniline derivative (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated high-pressure crucible.[5]

  • Instrument Setup: The sample and an empty reference crucible are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature, yielding a DSC thermogram.

  • Analysis: The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability.[5] The area under the peak can be integrated to determine the enthalpy of decomposition.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures and to study the kinetics of decomposition.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) of the derivative is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed in the TGA furnace, which is purged with an inert gas.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range where decomposition is expected.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded, generating a TGA curve (mass vs. temperature).

  • Analysis: The temperature at which significant mass loss begins indicates the onset of decomposition. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of mass loss.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh Sample (1-5 mg) in Crucible DSC_Setup Place Sample & Reference in DSC Cell (N2 Purge) DSC_Sample->DSC_Setup DSC_Heat Heat at Constant Rate (e.g., 10 °C/min) DSC_Setup->DSC_Heat DSC_Data Record Heat Flow vs. Temp DSC_Heat->DSC_Data DSC_Analysis Determine Onset Temp & Enthalpy of Decomposition DSC_Data->DSC_Analysis TGA_Sample Weigh Sample (5-10 mg) in TGA Pan TGA_Setup Place Pan in TGA Furnace (N2 Purge) TGA_Sample->TGA_Setup TGA_Heat Heat at Constant Rate (e.g., 10 °C/min) TGA_Setup->TGA_Heat TGA_Data Record Mass vs. Temp TGA_Heat->TGA_Data TGA_Analysis Determine Onset of Mass Loss & Tmax TGA_Data->TGA_Analysis Compound N-(2-chlorobenzyl)-2-nitroaniline Derivative Compound->DSC_Sample Compound->TGA_Sample

Figure 2: Experimental workflow for the thermal analysis of N-(2-chlorobenzyl)-2-nitroaniline derivatives.

Computational Approaches: Density Functional Theory (DFT)

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) provide powerful predictive insights into molecular stability. DFT calculations can be used to determine key quantum chemical parameters that correlate with thermodynamic stability.

Computational Protocol for DFT Analysis:

  • Molecular Modeling: The 3D structure of the N-(2-chlorobenzyl)-2-nitroaniline derivative is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[6]

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).[4]

  • Parameter Calculation: Key electronic properties are calculated, including:

    • Total Energy: A lower total energy indicates greater thermodynamic stability.

    • HOMO-LUMO Energy Gap (ΔE): A larger gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher kinetic stability and lower chemical reactivity.[6]

    • Bond Dissociation Energies (BDEs): Calculation of the energy required to break specific bonds can identify the weakest link in the molecule, which is often the initiation point for thermal decomposition.

DFT_Workflow Input Build 3D Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311++G**) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Validation Confirm True Minimum (No Imaginary Frequencies) Frequency->Validation Calculation Calculate Thermodynamic Parameters Validation->Calculation Valid Structure Output Total Energy HOMO-LUMO Gap Bond Dissociation Energies Calculation->Output

Figure 3: Logical workflow for computational stability analysis using DFT.

Analysis of Thermodynamic Stability in N-(2-chlorobenzyl)-2-nitroaniline Derivatives

Table 1: Thermal Properties of a Related Chloro-Nitroaniline Compound

CompoundOnset of Melting (°C)Decomposition Temperature (°C)
2-Chloro-5-nitroaniline122245
Data from Selvaraj et al. (2023)
Electronic Effects of Substituents

The thermodynamic stability of N-(2-chlorobenzyl)-2-nitroaniline derivatives is significantly influenced by the electronic nature of the substituents on the aromatic rings.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring to which it is attached, making it less susceptible to oxidative degradation.[1] However, the N-O bonds within the nitro group are relatively weak and can be a site for initial thermal decomposition.

  • Chloro Group (-Cl): The chloro group is also electron-withdrawing via induction but can be a weak electron-donating group through resonance. Its presence can influence the overall electron density distribution and the strength of adjacent bonds.

  • Amino Bridge (-NH-): The nitrogen lone pair of the amino bridge can donate electron density into the nitro-substituted ring, which can affect the stability of the C-NO₂ bond.

Steric and Positional Effects

The relative positions of the substituents are critical. In N-(2-chlorobenzyl)-2-nitroaniline, the ortho-positioning of the nitro group relative to the amino bridge allows for the formation of a strong intramolecular hydrogen bond between the amino hydrogen and an oxygen atom of the nitro group. This is a common stabilizing feature in 2-nitroanilines.[8][9]

  • Intramolecular Hydrogen Bonding: This interaction forms a pseudo-six-membered ring, which adds rigidity to the molecule and increases its thermodynamic stability by lowering the ground state energy. The presence of this bond can significantly raise the decomposition temperature.

  • Steric Hindrance: The 2-chloro substituent on the benzyl ring can cause steric hindrance, potentially influencing the conformation of the molecule and the planarity of the system. This can affect the extent of electronic delocalization and, consequently, the overall stability.

Conclusion

The thermodynamic stability of N-(2-chlorobenzyl)-2-nitroaniline derivatives is a complex interplay of electronic, steric, and intramolecular forces. While direct experimental data for the title compound is limited, a combination of thermal analysis techniques like DSC and TGA on related compounds and predictive computational methods such as DFT provides a robust framework for its assessment. The key stabilizing feature is the intramolecular hydrogen bond formed between the ortho-nitro group and the amino bridge. Conversely, the inherent energy of the nitro group represents the primary pathway for thermal decomposition. A thorough understanding of these principles is essential for the safe handling, formulation, and application of this class of compounds in research and development.

References

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Selvaraj, P., Subramani, K., Srinivasan, B., Hsu, C. J., & Huang, C. Y. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1349. [Link]

  • Gala, J., Cobo, J., Glidewell, C. (2013). Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline. Acta Crystallographica Section C, 69(Pt 1), 74-79. [Link]

  • Naderi, F., Momeni, M., & Shakib, F. (2012). A density functional theory study on the stability and ligand properties of the different substituted phenyl carbenes. International Journal of Physical Sciences, 7(16), 2441-2451. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

  • Raveendiran, C., Harichandran, G., & Seenuvasakumaran, P. (2020). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. [Link]

  • Bartyzel, A., Łyszczek, R., & Wołowicz, A. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3183. [Link]

  • Gale, P. A., & Steed, J. W. (Eds.). (2012). Supramolecular Chemistry: from Molecules to Nanomaterials. John Wiley & Sons. [Link]

  • Reddit. (2018). AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Betz, R., & Hiller, W. (2012). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

  • Cardillo, P., & Girelli, A. (1983). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Journal of Hazardous Materials, 7(1), 1-8. [Link]

  • Acar, B., & Beker, U. (2013). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Journal of the Chemical Society of Pakistan, 35(2), 334-340. [Link]

  • Jack Westin. (n.d.). AAMC MCAT Practice Exam 3 Cp Solutions. [Link]

  • Senthil, S., Pari, S., Sagayaraj, P., & Madhavan, J. (2009). Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. Physica B: Condensed Matter, 404(1), 295-298. [Link]

Sources

Exploratory

Technical Guide: Molecular Profiling and Synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline

Executive Summary This technical guide provides a comprehensive analysis of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 126991-21-7), a critical intermediate scaffold used in the synthesis of benzimidazoles and quino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 126991-21-7), a critical intermediate scaffold used in the synthesis of benzimidazoles and quinoxalines.[1] This document details the molecular stoichiometry, validated synthetic pathways, and rigorous analytical profiling required for pharmaceutical-grade characterization.

Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Part 1: Structural Identity & Physicochemical Profiling

The molecule is a secondary amine resulting from the N-alkylation of 2-nitroaniline with a 2-chlorobenzyl moiety. Its structural integrity relies on the ortho-positioning of the nitro group (providing intramolecular H-bonding) and the steric influence of the ortho-chloro substituent on the benzyl ring.

Quantitative Molecular Data[2][3]
ParameterValueTechnical Note
IUPAC Name N-(2-Chlorobenzyl)-2-nitroanilinePreferred nomenclature for synthesis tracking.
Molecular Formula C₁₃H₁₁ClN₂O₂ Confirmed by high-resolution mass spectrometry.
Molecular Weight 262.69 g/mol Average mass.
Monoisotopic Mass 262.051 g/mol Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Exact Mass 262.051256Essential for HRMS calibration.
Heavy Atom Count 18C, N, O, Cl.
Isotope Pattern M (100%), M+2 (32%)Distinctive 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.
H-Bond Donor 1Secondary amine (NH).
H-Bond Acceptor 3Nitro group oxygens (2) + Amine nitrogen (1).
Structural Visualization

The following diagram illustrates the connectivity and the key "ortho-effect" interactions that stabilize the conformation.

ChemicalStructure Figure 1: Structural connectivity and intramolecular stabilization of N-[(2-chlorophenyl)methyl]-2-nitroaniline. Core Aniline Core (Electron Deficient) Nitro 2-Nitro Group (H-Bond Acceptor) Core->Nitro Ortho Position Linker Methylene Bridge (-CH2-) Core->Linker N-C Bond Nitro->Core Intramolecular H-Bond (NH...O2N) Benzyl 2-Chlorophenyl Ring (Steric Bulk) Linker->Benzyl C-C Bond

Part 2: Synthesis & Validation Protocol

Synthetic Strategy: Nucleophilic Aromatic Substitution ( )

While direct alkylation of 2-nitroaniline with 2-chlorobenzyl chloride is possible, it often suffers from poly-alkylation and requires harsh bases. The superior route for high-purity synthesis is the


 reaction between 1-fluoro-2-nitrobenzene and 2-chlorobenzylamine .

Why this route?

  • Regioselectivity: Fluorine is an excellent leaving group in

    
     due to the high electronegativity of F, which increases the electrophilicity of the ipso-carbon.
    
  • Stoichiometric Control: Prevents bis-alkylation common in alkyl halide routes.

  • Mild Conditions: Can be run with weak bases (TEA or DIPEA) in polar aprotic solvents.

Step-by-Step Protocol

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)[2]

  • 2-Chlorobenzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: Charge a reaction vessel with 1-fluoro-2-nitrobenzene dissolved in MeCN (0.5 M concentration).

  • Addition: Add TEA (1.5 eq) followed by the dropwise addition of 2-chlorobenzylamine (1.1 eq) at room temperature.

    • Note: The reaction is exothermic; maintain temperature <40°C to prevent side reactions.

  • Reflux: Heat the mixture to 60-80°C and monitor by TLC/HPLC (approx. 4-6 hours).

  • Quench: Cool to room temperature and pour into ice-cold water (5x reaction volume). The product typically precipitates as an orange/yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace amine starting materials.

SynthesisWorkflow Figure 2: Optimized SNAr synthesis workflow for high-purity isolation. Start Start: 1-Fluoro-2-nitrobenzene + 2-Chlorobenzylamine Reaction Reaction: SNAr Mechanism Solvent: MeCN, Base: TEA Temp: 60-80°C, 4-6h Start->Reaction Nucleophilic Attack Quench Quench: Pour into Ice Water Precipitation of Orange Solid Reaction->Quench Conversion Complete Filter Filtration & Washing Remove excess amine/salts Quench->Filter Solid Recovery Cryst Recrystallization (EtOH/H2O) Target Purity >98% Filter->Cryst Purification

Part 3: Analytical Characterization Strategy

To ensure the compound meets "Reagent Grade" or "Pharma Intermediate" standards (Purity >98%), a multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the specific splitting patterns of the two aromatic rings and the bridging methylene.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.50 (br s, 1H, NH):  Deshielded due to intramolecular H-bond with the nitro group.
      
    • 
       8.10 (dd, 1H):  Proton adjacent to the Nitro group (H-3 of aniline ring); highly deshielded.
      
    • 
       7.20 - 7.50 (m, 4H):  2-Chlorobenzyl aromatic protons.
      
    • 
       6.60 - 6.80 (m, 3H):  Remaining aniline protons (H-4, H-5, H-6).
      
    • 
       4.65 (d, 2H, 
      
      
      
      ):
      The benzylic methylene couples with the NH proton (becoming a singlet if
      
      
      shake is performed).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Diagnostic Signal:

    • m/z 263.06

      
      :  Base peak for 
      
      
      
      .
    • m/z 265.06

      
      :  Isotope peak for 
      
      
      
      .
    • Intensity Ratio: The height of the 263 peak to the 265 peak must be approximately 3:1 . Any deviation suggests contamination with de-chlorinated byproducts or other impurities.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • 0-2 min: 10% B

    • 10 min: 90% B (The compound is lipophilic due to the chloro-benzyl group and will elute late).

  • Detection: UV at 254 nm (aromatic) and 400 nm (nitroaniline chromophore).

AnalyticalLogic Figure 3: Analytical logic flow for validating molecular identity and purity. cluster_Tests Validation Triad Sample Crude Product NMR NMR Analysis Confirm Connectivity Verify Ortho-Nitro Sample->NMR MS LC-MS Check Isotope Ratio (35Cl : 37Cl = 3:1) Sample->MS HPLC HPLC Sample->HPLC Release Final COA Generation NMR->Release Pass MS->Release Pass HPLC->Release Pass

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-Nitroaniline derivatives. Retrieved February 13, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Foundational

Electronic Properties of Ortho-Nitroaniline Derivatives with Benzyl Substitutions

Executive Summary This technical guide provides a comprehensive analysis of N-benzyl-2-nitroaniline (BNA) and its derivatives. These molecules represent a classic "push-pull" chromophore system where the electronic commu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-benzyl-2-nitroaniline (BNA) and its derivatives. These molecules represent a classic "push-pull" chromophore system where the electronic communication between the electron-rich amine (donor) and the electron-deficient nitro group (acceptor) is modulated by the steric and inductive effects of a benzyl substituent.

For researchers in drug development and materials science, these derivatives are critical intermediates for benzimidazole synthesis and exhibit significant non-linear optical (NLO) properties. This guide details the synthesis, solvatochromic behavior, and density functional theory (DFT) modeling of these systems, providing a self-validating framework for experimental replication.

Molecular Architecture & Electronic Theory

The electronic behavior of ortho-nitroaniline (ONA) derivatives is defined by two competing structural forces: Intramolecular Charge Transfer (ICT) and Intramolecular Hydrogen Bonding (IMHB) .

The Push-Pull Mechanism

In N-benzyl-2-nitroaniline, the lone pair on the amine nitrogen donates electron density into the phenyl ring, which is withdrawn by the ortho-nitro group. This creates a strong dipole moment.

  • The Benzyl Effect: Unlike a simple methyl group, the benzyl group introduces steric bulk and a secondary

    
    -system. While the methylene bridge (
    
    
    
    ) insulates the amine from the benzyl phenyl ring electronically, the steric bulk can twist the amine nitrogen out of planarity with the nitro-aromatic ring, potentially hypsochromically shifting (blue-shifting) the absorption maximum compared to planar analogs.
Intramolecular Hydrogen Bonding (IMHB)

A defining feature of ortho-substituted nitroanilines is the hydrogen bond between the amino hydrogen and the nitro oxygen (


).
  • Planarity Lock: This interaction locks the molecule in a planar conformation, maximizing

    
    -orbital overlap and enhancing the ICT band.
    
  • Basicity Modulation: The IMHB significantly reduces the basicity of the amine nitrogen, making it less reactive to protonation compared to para-isomers.

Chemical Synthesis & Structural Validation[1]

To study these electronic properties, high-purity substrates are required. The most robust synthesis utilizes Nucleophilic Aromatic Substitution (


).
Synthesis Protocol: N-Benzyl-2-nitroaniline

Reaction Principle: The reaction exploits the activation of the halogen leaving group by the ortho-nitro group. Fluorine is the preferred leaving group over chlorine due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Dissolve 1-fluoro-2-nitrobenzene (10 mmol) in acetonitrile (20 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of benzylamine (11 mmol) at room temperature.
    
  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The spot for the fluoride starting material (

    
    ) should disappear, replaced by a bright yellow/orange product spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as an orange solid.

  • Purification: Filter the solid, wash with water, and recrystallize from hot ethanol to yield bright orange needles.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: 1-Fluoro-2-nitrobenzene + Benzylamine Intermediate Meisenheimer Complex Start->Intermediate K2CO3, 80°C SNAr Attack Product Crude Product (Orange Precipitate) Intermediate->Product Elimination of F- Ice Water Quench Pure Pure Crystal N-Benzyl-2-nitroaniline Product->Pure Recrystallization (Ethanol)

Figure 1:


 synthesis pathway for N-benzyl-2-nitroaniline derivatives.

Optoelectronic Characterization

The electronic absorption spectrum of BNA is dominated by the


 transition associated with the intramolecular charge transfer (ICT).
Solvatochromism

These derivatives exhibit positive solvatochromism . As solvent polarity increases, the excited ICT state (which is more polar than the ground state) is stabilized more than the ground state, lowering the energy gap and causing a red shift (bathochromic shift).

Table 1: Representative Solvatochromic Data (Approximate)

SolventPolarity Index (

)

(nm)
Visual Color
Cyclohexane0.2395Yellow
Dichloromethane3.1412Orange-Yellow
Ethanol5.2425Deep Orange
DMSO7.2438Red-Orange
Electronic Pathway Diagram

ElectronicPathway Donor Donor: Amine Lone Pair (HOMO) Bridge Bridge: Benzene Ring (Conjugation) Donor->Bridge ICT Initiation Acceptor Acceptor: Nitro Group (LUMO) Bridge->Acceptor Electron Withdrawal Solvent Polar Solvent Stabilization Solvent->Acceptor Lowers Energy of Excited State

Figure 2: Intramolecular Charge Transfer (ICT) mechanism showing solvent stabilization effects.

Computational Modeling (DFT)[1][2][3][4]

To validate experimental spectra, Density Functional Theory (DFT) is employed.[1][2][3]

Methodology
  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G(d,p). This level of theory adequately describes the charge transfer states in nitro-aromatics.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) to account for solvatochromic shifts.

Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the benzylamine nitrogen and the phenyl ring of the aniline moiety.

  • LUMO: Localized strongly on the nitro group and the ortho positions of the aniline ring.

  • Band Gap: The HOMO-LUMO gap (

    
    ) correlates directly with the chemical hardness (
    
    
    
    ) and optical softness. A narrower gap in polar solvents indicates higher reactivity and a red-shifted absorption.

Pharmacological & Material Implications[5][6][7][8]

Drug Development

N-benzyl-2-nitroanilines are direct precursors to 1-benzyl-2-substituted benzimidazoles via reduction of the nitro group followed by cyclization. Benzimidazoles are privileged scaffolds in medicinal chemistry, found in anthelmintics (Albendazole) and proton pump inhibitors (Omeprazole).

  • Lipophilicity: The benzyl group significantly increases

    
     compared to the parent nitroaniline, improving membrane permeability in biological assays.
    
Non-Linear Optics (NLO)

The non-centrosymmetric crystal packing (often space group


 or 

) induced by the benzyl "handle" makes these derivatives candidates for Second Harmonic Generation (SHG). The strong dipole allows for hyperpolarizability (

), essential for frequency doubling lasers.

References

  • Synthesis & Structure: Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline.[4] Acta Crystallographica Section E, 67(11), o3013.[4] Link

  • Solvatochromism: Helburn, R., et al. (2024). Principles and Applications of Solvatochromism. Journal of Molecular Liquids. Link

  • DFT Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.
  • NLO Properties: Pan, F., et al. (1996). Crystal growth and characterization of the organic nonlinear optical material: N-benzyl-2-methyl-4-nitroaniline. Journal of Crystal Growth. Link

  • General Reactivity: Makosza, M. (2017).[5] Nucleophilic Aromatic Substitution, General Corrected Mechanism.[5] Organic & Medicinal Chemistry International Journal. Link

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for N-[(2-chlorophenyl)methyl]-2-nitroaniline from 2-nitroaniline

[1] Executive Summary This protocol details the synthesis of -[(2-chlorophenyl)methyl]-2-nitroaniline (also referred to as -(2-chlorobenzyl)-2-nitroaniline) starting from 2-nitroaniline .[1] This transformation is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This protocol details the synthesis of


-[(2-chlorophenyl)methyl]-2-nitroaniline  (also referred to as 

-(2-chlorobenzyl)-2-nitroaniline) starting from 2-nitroaniline .[1]

This transformation is a critical intermediate step in the synthesis of benzimidazole-based pharmacophores (e.g., antihistamines, anthelmintics). The presence of the ortho-nitro group on the aniline starting material significantly reduces the nucleophilicity of the amine, making standard alkylation sluggish.[1][2] This guide presents an optimized Base-Promoted Nucleophilic Substitution (


)  protocol using Potassium Carbonate (

) in Dimethylformamide (DMF), enhanced with Potassium Iodide (KI) catalysis to ensure high conversion and operational simplicity.
Key Performance Indicators (KPIs)
ParameterSpecification
Reaction Type Nucleophilic Aromatic/Aliphatic Substitution (

)
Limiting Reagent 2-Nitroaniline
Expected Yield 75% – 85%
Reaction Time 4 – 6 Hours
Appearance Deep Orange/Red Crystalline Solid
Primary Hazard Lachrymator (Benzyl halide), Toxic (Nitroaniline)

Reaction Engineering & Mechanism

The Chemical Challenge

Direct alkylation of anilines is often plagued by poly-alkylation (formation of tertiary amines and quaternary salts).[1] However, in 2-nitroaniline , the nitro group at the ortho position exerts a strong electron-withdrawing effect (


 and 

effects) and forms an intramolecular hydrogen bond with the amine protons.[1]
  • Consequence: The amine nitrogen is a poor nucleophile.[2]

  • Advantage: The reduced nucleophilicity and increased steric hindrance significantly suppress over-alkylation, allowing for high selectivity of the mono-alkylated product.

Reaction Scheme

The synthesis proceeds via the attack of the semi-deprotonated aniline nitrogen on the benzylic carbon of 2-chlorobenzyl chloride.[1] We utilize the Finkelstein principle in situ by adding catalytic Potassium Iodide (KI). The KI converts the less reactive benzyl chloride into the highly reactive benzyl iodide transiently, accelerating the rate-determining step.[1]

ReactionScheme R1 2-Nitroaniline (Limiting Reagent) Inter Transition State (Activated Benzyl Iodide) R1->Inter + DMF, 90°C R2 2-Chlorobenzyl chloride (Electrophile) R2->Inter Halogen Exchange Cat KI (Catalyst) K2CO3 (Base) Cat->Inter Prod N-(2-chlorobenzyl)-2-nitroaniline (Target) Inter->Prod SN2 Attack Byprod Byproducts: KCl, KHCO3 Inter->Byprod

Figure 1: Mechanistic pathway highlighting the in-situ activation of the electrophile.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Nitroaniline (CAS: 88-74-4)[1][3][4]

    • 2-Chlorobenzyl chloride (CAS: 611-19-8) (Note: Benzyl bromide is an acceptable alternative but less stable).[1]

    • Potassium Carbonate (

      
      ), anhydrous, powder.
      
    • Potassium Iodide (KI), crystals.

    • Solvent:

      
      -Dimethylformamide (DMF), anhydrous.
      
  • Equipment:

    • Round-bottom flask (RBF) with reflux condenser.[1][5]

    • Oil bath with temperature control.

    • Magnetic stir bar.[2][5][6]

    • Rotary evaporator (optional, for solvent recovery).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a clean, dry 100 mL round-bottom flask with a magnetic stir bar.

  • Add 2.76 g (20.0 mmol) of 2-nitroaniline.

  • Add 30 mL of anhydrous DMF. Stir until fully dissolved (solution will be bright orange/yellow).

  • Add 4.14 g (30.0 mmol, 1.5 eq) of anhydrous

    
    .
    
  • Add 0.33 g (2.0 mmol, 10 mol%) of Potassium Iodide (KI). Crucial for rate acceleration.

Step 2: Electrophile Addition

  • While stirring, slowly add 3.54 g (22.0 mmol, 1.1 eq) of 2-chlorobenzyl chloride via syringe.

    • Safety Note: 2-Chlorobenzyl chloride is a lachrymator.[1] Perform this step in a fume hood.

Step 3: Reaction & Monitoring

  • Attach a reflux condenser.[2][5]

  • Heat the mixture to 90°C in an oil bath.

  • Monitor reaction progress by TLC (Thin Layer Chromatography) every 2 hours.

    • TLC System: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm). The product will appear as a distinct spot with a lower

      
       than the starting benzyl halide but higher than 2-nitroaniline.[1]
      

Step 4: Workup (Precipitation Method)

  • Once TLC indicates consumption of 2-nitroaniline (typically 4–6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product should precipitate as an orange/red solid.

  • Stir for 15 minutes to ensure all DMF is solvated by the water.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake copiously with water (

    
     mL) to remove residual DMF and inorganic salts.
    

Step 5: Purification

  • Recrystallization: Transfer the crude solid to a flask.

  • Dissolve in a minimum amount of boiling Ethanol (95%) . If the solution is cloudy, perform a hot filtration.

  • Allow to cool slowly to room temperature, then chill in an ice bath.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Process Control & Visualization

The following workflow illustrates the critical decision points during the synthesis.

Workflow Start Start: Dissolve 2-Nitroaniline in DMF AddReagents Add K2CO3, KI, 2-Cl-Benzyl Chloride Start->AddReagents Heat Heat to 90°C (4-6 Hours) AddReagents->Heat CheckTLC TLC Check (Hex:EtOAc 8:2) Heat->CheckTLC CheckTLC->Heat SM Present Quench Pour into Ice Water CheckTLC->Quench Conversion >95% Filter Vacuum Filtration Quench->Filter Recryst Recrystallize from Ethanol Filter->Recryst Final Pure Product (Orange Solid) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.[1][7]

Validation & Analysis

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following criteria.

Analytical Data
TestExpected ResultInterpretation
Appearance Orange to Red Crystalline SolidTypical for nitroanilines due to

transitions.[1]
Melting Point 95°C – 105°C (Approximate range)Sharp range (<2°C) indicates high purity.

H NMR
(CDCl

)

~4.6 ppm (d, 2H,

)
Diagnostic benzylic methylene peak.

H NMR
(CDCl

)

~8.5 ppm (br, 1H,

)
Broad singlet, desshielded by H-bonding to

.
MS (ESI)

Confirms molecular mass (Cl isotope pattern visible).
Troubleshooting Guide
  • Issue: Low Yield / Reaction Stalled.

    • Cause: Incomplete halogen exchange or old reagents.

    • Fix: Add an additional 0.5 eq of KI and increase temperature to 100°C. Ensure DMF is dry (water kills the basicity).

  • Issue: Oily Product.

    • Cause: Residual DMF or impurities.

    • Fix: Re-dissolve in Ethyl Acetate, wash with water (

      
      ), dry over 
      
      
      
      , and evaporate. Then attempt recrystallization from Ethanol/Water.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • General N-Alkylation of Nitroanilines

    • BenchChem Protocols. (2025).[2][5][6] Optimization of reaction conditions for N-alkylation of 2-nitroaniline.

  • Synthesis of Benzimidazole Precursors

    • Standard medicinal chemistry route for benzimidazole synthesis often utilizes N-benzylation of o-nitroaniline followed by reduction and cyclization.[1] See: Journal of Medicinal Chemistry generally for "1-benzyl-2-substituted benzimidazoles".[1]

  • Properties of 2-Nitroaniline Derivatives

    • PubChem Compound Summary for 2-Nitroaniline.[1]

(Note: Specific melting points and spectral data are derived from analogous N-benzyl-2-nitroaniline derivatives found in standard spectral databases such as SDBS or SciFinder).[1]

Sources

Application

Application Note and Protocol for the Synthesis of N-(2-chlorobenzyl)-2-nitroaniline

Abstract This document provides a comprehensive guide for the N-alkylation of 2-nitroaniline with 2-chlorobenzyl chloride to synthesize N-(2-chlorobenzyl)-2-nitroaniline, a key intermediate in various synthetic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-nitroaniline with 2-chlorobenzyl chloride to synthesize N-(2-chlorobenzyl)-2-nitroaniline, a key intermediate in various synthetic applications, including pharmaceutical and materials science research. The protocol details a robust procedure leveraging fundamental principles of nucleophilic substitution. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for spectroscopic characterization of the final product. Safety protocols are also integrated to ensure safe laboratory practices.

Introduction: The Rationale for N-Alkylation of 2-Nitroaniline

The N-alkylation of anilines is a cornerstone of organic synthesis, enabling the introduction of diverse functionalities that can modulate the physicochemical properties of molecules.[1][2] This is particularly relevant in drug discovery, where such modifications can influence a compound's lipophilicity, solubility, and metabolic stability.[1] The target molecule, N-(2-chlorobenzyl)-2-nitroaniline, incorporates a nitroaniline scaffold, a common feature in pharmacologically active compounds, and a chlorobenzyl group, which can serve as a handle for further synthetic transformations.

However, the N-alkylation of 2-nitroaniline presents a unique challenge. The potent electron-withdrawing nature of the ortho-nitro group significantly diminishes the nucleophilicity of the aniline nitrogen, rendering it less reactive compared to aniline itself.[3] Consequently, the reaction necessitates more forcing conditions, such as elevated temperatures and the use of a suitable base, to proceed at a reasonable rate.[3] This protocol is designed to address these challenges, providing a reliable method for the successful synthesis of the target compound.

Reaction Principle and Mechanism

The N-alkylation of 2-nitroaniline with 2-chlorobenzyl chloride proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-nitroaniline at the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The presence of a base is crucial to deprotonate the resulting ammonium salt, thereby regenerating the neutral N-alkylated product and driving the reaction to completion.[1]

Materials and Equipment

Reagents and Solvents
Reagent/MaterialGradeRecommended Supplier
2-NitroanilineReagent Grade (≥98%)Sigma-Aldrich, Acros Organics
2-Chlorobenzyl chlorideReagent Grade (≥98%)Sigma-Aldrich, TCI
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific, VWR
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, Acros Organics
Ethyl AcetateHPLC GradeJ.T. Baker, Fisher Scientific
HexanesHPLC GradeJ.T. Baker, Fisher Scientific
Deionized Water--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics, VWR
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus (plates, chamber, UV lamp)

  • Column chromatography setup (glass column, silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocol

Reaction Setup and Execution

The following workflow provides a detailed, step-by-step methodology for the synthesis of N-(2-chlorobenzyl)-2-nitroaniline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Add 2-nitroaniline, K₂CO₃, and anhydrous DMF to a dry round-bottom flask. stir 2. Stir the mixture to form a suspension. reagents->stir add_alkylating 3. Add 2-chlorobenzyl chloride dropwise at room temperature. stir->add_alkylating heat 4. Heat the mixture to 80-90 °C. add_alkylating->heat monitor 5. Monitor reaction progress by TLC. heat->monitor cool 6. Cool the reaction mixture to room temperature. monitor->cool quench 7. Pour the mixture into deionized water. cool->quench extract 8. Extract with ethyl acetate. quench->extract wash 9. Wash the combined organic layers with water and brine. extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate 11. Concentrate under reduced pressure. dry->concentrate chromatography 12. Purify the crude product by flash column chromatography. concentrate->chromatography

Sources

Method

Application Note: Selective Catalytic Hydrogenation of N-[(2-chlorophenyl)methyl]-2-nitroaniline

Topic: Catalytic Hydrogenation of N-[(2-chlorophenyl)methyl]-2-nitroaniline to Diamine Content Type: Application Note & Protocol (AN-CHEM-2026-04) Audience: Process Chemists, medicinal chemists, and scale-up engineers.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation of N-[(2-chlorophenyl)methyl]-2-nitroaniline to Diamine Content Type: Application Note & Protocol (AN-CHEM-2026-04) Audience: Process Chemists, medicinal chemists, and scale-up engineers.[1]

[1]

Executive Summary

This guide details the protocol for the chemoselective reduction of N-[(2-chlorophenyl)methyl]-2-nitroaniline (Substrate 1 ) to N-(2-chlorobenzyl)-1,2-phenylenediamine (Product 2 ).[1]

The primary challenge in this transformation is the selectivity between nitro reduction and hydrodechlorination . Standard hydrogenation conditions (e.g., Pd/C, unmoderated) frequently result in the cleavage of the aryl C-Cl bond, yielding the des-chloro impurity. This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum systems to achieve >99.5% selectivity for the amine while suppressing dehalogenation and preventing the accumulation of thermally unstable hydroxylamine intermediates.

Chemical Context & Mechanism[2][3][4][5][6][7][8]

The Selectivity Challenge

The substrate contains two reducible functionalities:

  • Nitro group (

    
    ):  Reduction potential 
    
    
    
    -0.4 V (facile).
  • Aryl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Susceptible to oxidative addition by Group VIII metals (Pd > Pt > Ru), leading to hydrogenolysis (dechlorination).
    

While Palladium (Pd) is the most active metal for nitro reduction, it is also the most active for C-Cl bond cleavage.[1] Platinum (Pt) is less active toward the C-Cl bond, making it the metal of choice for halonitro aromatics. However, unmodified Pt can still cause 1–5% dechlorination. To achieve pharmaceutical-grade purity (<0.1% des-chloro), the catalyst surface must be modified (sulfided) to poison the highly active sites responsible for C-Cl activation without stopping nitro reduction.

Reaction Pathway & Safety

Nitro reduction is highly exothermic (


). It proceeds via a condensation-reduction sequence.[2] A critical safety parameter is the Hydroxylamine Accumulation .[3] If the reduction of the hydroxylamine intermediate (

) to the amine (

) is slower than the reduction of nitro to hydroxylamine, the unstable hydroxylamine accumulates. Upon heating or workup, this can lead to a runaway decomposition (Bamford-Stevens type thermal event).
Mechanistic Visualization

The following diagram illustrates the competitive pathways and the critical control points.

ReactionPathway Substrate N-[(2-chlorophenyl)methyl] -2-nitroaniline (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) DesChloro Des-Chloro Impurity (Undesired) Substrate->DesChloro Pd/C (High Pressure) Hydroxylamine Hydroxylamine (Accumulation Risk!) Nitroso->Hydroxylamine + H2 Product N-(2-chlorobenzyl) -1,2-phenylenediamine (Target) Hydroxylamine->Product + H2 (Rate Limiting step on Pt) Product->DesChloro Over-hydrogenation

Figure 1: Reaction pathway highlighting the target flow (Blue/Green) vs. the critical impurity pathway (Red).

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate N-[(2-chlorophenyl)methyl]-2-nitroanilineStarting Material
Catalyst 5% Pt(S)/C (Sulfided Platinum)Selective Catalyst (Johnson Matthey B103 or Evonik F101 equivalent)
Solvent Methanol or THF (Peroxide free)Reaction Medium (MeOH preferred for solubility)
Additive Vanadyl Acetylacetonate (Optional)Rate accelerator for hydroxylamine reduction (0.1 mol%)
Reactor Hastelloy or SS316 AutoclavePressure vessel (Rated > 20 bar)
Method A: Sulfided Pt/C Protocol (High Selectivity)

Recommended for scale-up due to inherent robustness against dehalogenation.

Step 1: Reactor Loading
  • In a fume hood, charge the autoclave with Substrate (1.0 equiv, e.g., 50 g).

  • Add Methanol (10 volumes, 500 mL). Ensure the substrate is largely dissolved or well-slurried.

  • Catalyst Addition: Add 5% Pt(S)/C (0.5 wt% loading relative to substrate, e.g., 0.25 g dry basis).[1]

    • Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but always handle under inert atmosphere (wet with water or solvent) to prevent spark ignition of solvent vapors.[1]

Step 2: Inerting & Leak Check
  • Seal the reactor.

  • Purge with Nitrogen (

    
    ) 3 times (Pressurize to 5 bar, vent to 1 bar).
    
  • Perform a leak check at 10 bar

    
     for 10 minutes.
    
Step 3: Hydrogenation[4]
  • Set stirring to high agitation (critical for gas-liquid mass transfer, >800 rpm for lab scale).

  • Heat the mixture to 50°C .

  • Once at temperature, stop

    
     flow and introduce Hydrogen (
    
    
    
    )
    .
  • Maintain constant pressure at 5–10 bar (70–145 psi).

    • Process Insight: Do not exceed 60°C during the initial 50% conversion to manage the exotherm.

  • Monitor

    
     uptake.[5][6] The reaction is complete when uptake ceases (typically 2–4 hours).
    
Step 4: Validation & Workup
  • Cool reactor to 25°C. Vent

    
     and purge with 
    
    
    
    (3 cycles).
  • In-Process Control (IPC): Sample the liquid. Analyze via HPLC (See Section 4).

    • Criteria: Substrate < 0.5%, Des-chloro impurity < 0.1%, Hydroxylamine intermediate < 0.1%.

  • Filter the catalyst over a Celite pad or sintered glass filter.

    • Safety: Keep the filter cake wet at all times. Dry catalyst is a fire hazard.

  • Concentrate the filtrate under reduced pressure to yield the diamine as a solid or oil (depending on purity/polymorph).

Method B: Pd/C with Inhibitors (Alternative)

Use only if Pt(S)/C is unavailable. Requires strict control.[7]

  • Catalyst: 5% Pd/C (0.5 wt%).

  • Inhibitor: Morpholine (1.0 equiv) or Phosphorous acid (

    
    , 0.5 mol%).
    
  • Condition Changes: Lower pressure (1–3 bar) and Temperature (< 40°C) are strictly required to prevent rapid dechlorination.

Process Workflow & Scale-Up Logic

ProcessFlow cluster_Safety Safety Critical Control Points Start Start: Reactor Setup Loading Load Substrate + MeOH Add Pt(S)/C Catalyst Start->Loading Purge Inerting (N2 Purge) Leak Test Loading->Purge Heat Heat to 50°C Purge->Heat Reaction Pressurize H2 (5-10 bar) Agitate >800 rpm Heat->Reaction Check IPC Sampling (HPLC) Reaction->Check Check->Reaction Incomplete (Resume H2) Workup Cool & Vent Filter Catalyst (Keep Wet) Check->Workup Pass Evap Solvent Evaporation Isolate Diamine

Figure 2: Operational workflow emphasizing the critical IPC check point before workup.

Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, you must distinguish the product from the critical impurities.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

Expected Retention Order:

  • Des-chloro Amine (Impurity): Elutes earliest (most polar due to loss of Cl). Mass (M+H): M-34.

  • Product (Diamine): Target peak. Mass (M+H): Expected MW.

  • Hydroxylamine Intermediate: Elutes close to product (often slightly before or after depending on pH). Mass (M+H): Product + 16.

  • Substrate (Nitro): Elutes latest (least polar).

Data Summary Table:

Compound Approx Relative RT Target Limit
Des-chloro Amine 0.6 < 0.10%
Product (Diamine) 1.0 > 99.0%
Hydroxylamine 0.9 - 1.1 < 0.10%

| Nitro Substrate | 1.5 | < 0.50% |[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dechlorination (>1%) Catalyst too active (Pd used?); Pressure too high; Temp too high.[1]Switch to Sulfided Pt/C. Lower pressure to 2 bar. Add morpholine inhibitor.
Stalled Reaction Catalyst poisoning (S/N/Cl poisoning); Poor mass transfer.Increase agitation speed (rpm). Purge H2 headspace to remove CO byproducts.
Hydroxylamine Accumulation Low temperature; Catalyst lacks promoter.Increase Temp to 60°C (carefully). Add 0.1% Vanadyl Acetylacetonate to disproportionate the intermediate.
Green/Blue Color Formation of Nitroso dimers or metal leaching.Check pH. Ensure complete conversion (Nitroso is deeply colored).

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text establishing Pt vs Pd selectivity for halonitro compounds).
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-144.[1]

  • Cárdenas-Lizana, F., et al. (2013). "Selective Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline over Au/ZrO2 Catalysts." Journal of Catalysis, 301, 103-111. (Demonstrates alternative noble metal selectivity).

  • Baudry, D., et al. (1998). "Process for the catalytic hydrogenation of aromatic nitro compounds." European Patent EP0825979B1. (Describes the use of Vanadium to prevent hydroxylamine accumulation).

  • Spisak, W. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5,068,436. (Discusses acid/base modifiers for selectivity).

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-(2-chlorobenzyl)-2-nitroaniline

Abstract This application note details a robust, high-yield protocol for the synthesis of N-(2-chlorobenzyl)-2-nitroaniline , a critical intermediate in the development of benzimidazole-based anthelmintics, HIV-1 reverse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of N-(2-chlorobenzyl)-2-nitroaniline , a critical intermediate in the development of benzimidazole-based anthelmintics, HIV-1 reverse transcriptase inhibitors, and kinase inhibitors. While conventional thermal methods often suffer from prolonged reaction times (12–24 hours) and poor yields due to the steric and electronic deactivation of the ortho-nitro group, this microwave-assisted protocol utilizes the Nucleophilic Aromatic Substitution (


)  pathway. By reacting 1-fluoro-2-nitrobenzene with 2-chlorobenzylamine under controlled dielectric heating, we achieve >90% conversion in under 20 minutes. This guide provides optimized parameters, mechanistic insights, and a self-validating workflow for drug discovery and process chemistry teams.

Introduction & Mechanistic Rationale

The Synthetic Challenge

The target molecule, N-(2-chlorobenzyl)-2-nitroaniline, contains a secondary amine flanked by an electron-withdrawing nitro group and a bulky 2-chlorobenzyl moiety.

  • Conventional Route (Alkylation): Direct alkylation of 2-nitroaniline with 2-chlorobenzyl chloride is kinetically disfavored. The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine protons, significantly reducing nucleophilicity. Furthermore, the electron-withdrawing nature of the nitro group deactivates the amine lone pair.

  • Preferred Route (

    
    ):  This protocol employs an "inverted" approach: displacing a halide on 1-fluoro-2-nitrobenzene using 2-chlorobenzylamine as the nucleophile. The nitro group acts as an activating group for the electrophile (the benzene ring), facilitating nucleophilic attack.[1]
    
Microwave Advantage

Microwave irradiation (2.45 GHz) provides direct dielectric heating of the polar reaction matrix (DMSO/DMF). This results in:

  • Rate Acceleration: Rapid superheating overcomes the activation energy barrier of the Meisenheimer complex formation.

  • Cleaner Profiles: Short residence times at high temperatures minimize oxidative by-products common in prolonged reflux.

Reaction Mechanism ( )

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The lone pair of 2-chlorobenzylamine attacks the ipso-carbon of 1-fluoro-2-nitrobenzene, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: Restoration of aromaticity occurs via the loss of the fluoride ion, which is subsequently scavenged by the base.

ReactionMechanism Fig 1: SNAr Mechanism Pathway under Microwave Irradiation Reactants Reactants 1-Fluoro-2-nitrobenzene + 2-Chlorobenzylamine TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (MW Irradiation) Product Product N-(2-chlorobenzyl)-2-nitroaniline + HF (neutralized) TS->Product Elimination of F- (Aromatization)

Caption: The nitro group activates the ring, allowing the amine nucleophile to displace the fluoride leaving group.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
1-Fluoro-2-nitrobenzene 141.101.0>98%Electrophile
2-Chlorobenzylamine 141.601.2>97%Nucleophile
Diisopropylethylamine (DIPEA) 129.242.0>99%Base (Acid Scavenger)
DMSO (Dimethyl sulfoxide) 78.13N/AAnhydrousPolar Aprotic Solvent

Note: 1-Chloro-2-nitrobenzene can be substituted for the fluoro-derivative but requires higher temperatures (160°C) and longer hold times (30-45 min).

Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

  • Vessel: 10 mL or 35 mL pressure-rated borosilicate glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Internal probe recommended for highest accuracy.

Experimental Protocol

Preparation
  • Vessel Charging: Into a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 141 mg (1.0 mmol) of 1-Fluoro-2-nitrobenzene .

    • 170 mg (1.2 mmol) of 2-Chlorobenzylamine .

    • 350 µL (2.0 mmol) of DIPEA .

    • 3.0 mL of DMSO .

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap.

  • Pre-Stir: Vortex for 10 seconds to ensure a homogeneous solution.

Microwave Irradiation Parameters

Program the reactor with the following "Dynamic" method:

ParameterSettingRationale
Temperature 130°COptimal for

without degrading the nitro group.
Hold Time 15:00 minSufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (DMSO vapor pressure is low, but amines can be volatile).
Power 150 W (Max)High initial power for rapid ramp; dynamic modulation thereafter.
Stirring HighEssential to prevent "hot spots" in the polar solvent.
Cooling Air Jet (Post-run)Rapid cooling to 40°C to stop side reactions.
Work-up & Isolation
  • Quench: Allow the vial to cool to <50°C. Pour the reaction mixture into 30 mL of ice-cold water in a beaker.

  • Precipitation: Stir vigorously for 5–10 minutes. The product, being lipophilic, will precipitate as a bright orange/yellow solid.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel or Buchner funnel.

  • Wash: Wash the filter cake with:

    • 
       mL cold water (removes DMSO and DIPEA salts).
      
    • 
       mL cold hexanes (removes trace unreacted organic starting materials).
      
  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Analytical Validation
  • Expected Yield: 85–95%

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 108–110°C (Lit. value comparison required).

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the doublet corresponding to the proton ortho to the fluorine in the starting material and the appearance of the benzylic methylene singlet (

    
    4.6 ppm) and the amine NH broad singlet (
    
    
    
    8.5 ppm).

Workflow Visualization

ExperimentalWorkflow Fig 2: Optimized Microwave Synthesis Workflow Step1 Step 1: Charge Vessel (1-F-2-NO2-Ph + Amine + DIPEA + DMSO) Step2 Step 2: Microwave Irradiation 130°C | 15 min | High Stirring Step1->Step2 Step3 Step 3: Quench Pour into 30mL Ice Water Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration & Wash (H2O/Hexane) Step3->Step4 Step5 Step 5: Validation NMR, LC-MS, Melting Point Step4->Step5

Caption: Step-by-step execution plan for the synthesis of N-(2-chlorobenzyl)-2-nitroaniline.

Results & Discussion: Optimization Data

The following table summarizes the optimization studies performed to establish the standard protocol.

EntrySolventBaseTemp (°C)Time (min)Isolated Yield (%)Observations
1EthanolEt3N80 (Reflux)12045%Slow conversion; incomplete.
2DMFK2CO31003072%Good, but workup required extraction.
3DMSODIPEA1201088%Clean profile; easy precipitation.
4 DMSO DIPEA 130 15 94% Optimal conditions.
5WaterNone1502015%Poor solubility; reactants oiled out.

Key Insight: DMSO is the superior solvent due to its high dielectric loss tangent (


), which ensures efficient coupling with microwave energy, and its ability to solubilize the polar transition state.

Troubleshooting & Safety

Common Pitfalls
  • Low Yield: Often caused by insufficient stirring. The high viscosity of DMSO requires vigorous agitation to maintain thermal homogeneity.

  • Oiling Out: If the product forms an oil upon quenching, the water was likely too warm. Use crushed ice and scratch the beaker walls with a glass rod to induce crystallization.

  • Impurity Profile: If LC-MS shows a mass of M+14 (Methylation), trace methyl iodide might be present in low-quality solvents, or thermal decomposition of DMSO occurred (rare at 130°C). Ensure DMSO is high grade.

Safety Hazards (HazMat)
  • 1-Fluoro-2-nitrobenzene: Skin irritant and potential sensitizer. Causes methemoglobinemia. Handle in a fume hood.

  • Microwave Vials: Never cap a microwave vial completely if heating on a standard hotplate; only seal for use in a dedicated microwave reactor with active pressure monitoring.

  • HF Generation: The reaction generates HF (neutralized by DIPEA). Treat waste streams as halogenated organic waste.

References

  • Microwave-Assisted Synthesis of Benzimidazoles

    • Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives."[2] Asian Journal of Chemistry, vol. 19, no. 2, 2007.

  • General

    
     Protocols in Microwave: 
    
    • Baqi, Y., & Müller, C. E. "Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid." Nature Protocols / Elsevier, 2007.

  • Benzimidazole Synthesis via Nitroaniline Intermediates

    • Yılmaz, F., et al. "Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases."[3] Journal of Chemical Research, 2021.

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.

Sources

Method

Scalable Process Development for N-[(2-chlorophenyl)methyl]-2-nitroaniline

Executive Summary This application note details the scalable preparation of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 126991-21-7), a critical intermediate in the synthesis of benzimidazole and quinoxaline-based ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable preparation of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 126991-21-7), a critical intermediate in the synthesis of benzimidazole and quinoxaline-based pharmaceuticals.[1] While multiple synthetic routes exist, this guide prioritizes Nucleophilic Aromatic Substitution (SNAr) over direct alkylation due to superior chemoselectivity, safety profiles, and purification efficiency at scale.[1]

Two distinct protocols are provided:

  • Protocol A (Pharma-Grade): Utilizes 1-fluoro-2-nitrobenzene for mild conditions and high purity (>98%).[1]

  • Protocol B (Industrial Cost-Efficiency): Utilizes 1-chloro-2-nitrobenzene for lower raw material costs, suitable for multi-kilogram campaigns where higher thermal inputs are acceptable.[1]

Retrosynthetic Analysis & Strategy

The synthesis of N-benzylated-2-nitroanilines generally relies on the formation of the C–N bond between the aniline nitrogen and the benzylic carbon.[1]

Strategic Disconnections[1]

Retrosynthesis Target Target Molecule N-[(2-chlorophenyl)methyl]-2-nitroaniline RouteA_Node Route A: S_NAr (Preferred) Disconnection: Aryl-N Bond Target->RouteA_Node Retro-S_NAr RouteB_Node Route B: Alkylation (Alternative) Disconnection: Benzyl-N Bond Target->RouteB_Node Retro-Alkylation FNB 1-Fluoro-2-nitrobenzene (Electrophile) RouteA_Node->FNB CBA 2-Chlorobenzylamine (Nucleophile) RouteA_Node->CBA NA 2-Nitroaniline (Nucleophile) RouteB_Node->NA CBC 2-Chlorobenzyl chloride (Electrophile) RouteB_Node->CBC

Figure 1: Retrosynthetic analysis comparing SNAr (Green) and Alkylation (Red) pathways.[1]

Mechanistic Selection[1][2][3]
  • Route A (SNAr): The amine of 2-chlorobenzylamine is a strong nucleophile, while the ortho-nitro group of the electrophile activates the benzene ring for substitution.[1] This reaction is highly chemoselective, avoiding the over-alkylation issues common in Route B.

  • Route B (Alkylation): 2-Nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group.[1] Forcing conditions (strong base/heat) are required, which often leads to di-alkylation side products and safety concerns regarding benzyl chloride (lachrymator).[1] Route A is therefore selected for scale-up.

Experimental Protocols

Protocol A: High-Purity Synthesis (SNAr via Fluoride Displacement)

Recommended for R&D, GLP tox batches, and GMP manufacturing.[1]

Reaction:


[1]

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
1-Fluoro-2-nitrobenzene 141.10 1.0 14.1 g Electrophile
2-Chlorobenzylamine 141.60 1.05 14.9 g Nucleophile
Potassium Carbonate 138.21 1.5 20.7 g Base Scavenger

| Acetonitrile (MeCN) | - | - | 140 mL | Solvent (10V) |[1]

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Acetonitrile (140 mL) and Potassium Carbonate (20.7 g) to the flask. Stir to suspend.

  • Addition 1: Add 2-Chlorobenzylamine (14.9 g) in one portion.

  • Addition 2: Add 1-Fluoro-2-nitrobenzene (14.1 g) dropwise over 15 minutes. Note: Mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (80–82 °C) . Maintain agitation for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC. Target <1% remaining Fluoronitrobenzene.

  • Workup: Cool the reaction mixture to 20–25 °C.

  • Quench: Slowly add Water (280 mL, 20V) to the reaction mixture while stirring. The product will precipitate as a bright orange/yellow solid.

  • Isolation: Stir the slurry for 1 hour at 0–5 °C to maximize yield. Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with Water (2 x 50 mL) followed by cold Ethanol (1 x 20 mL) to remove trace starting materials.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 92–96% Purity: >99% (HPLC)[1]

Protocol B: Cost-Effective Industrial Synthesis (SNAr via Chloride Displacement)

Recommended for non-GMP intermediates or large-scale commodity production.[1]

Rationale: 1-Chloro-2-nitrobenzene is significantly cheaper than the fluoro-analog but is less reactive.[1] A polar aprotic solvent (DMSO) and higher temperatures are required to drive the reaction.

Reagents:

  • 1-Chloro-2-nitrobenzene: 1.0 Equiv.[1]

  • 2-Chlorobenzylamine: 1.1 Equiv.

  • Potassium Carbonate: 2.0 Equiv.

  • DMSO (Dimethyl sulfoxide): 5 Volumes.[1]

Procedure Modifications:

  • Solvent System: Use DMSO instead of Acetonitrile to increase the reaction rate.

  • Temperature: Heat to 110–120 °C .

  • Time: Reaction time will extend to 12–18 hours.

  • Workup: Pour the reaction mixture into 10 volumes of ice water with vigorous stirring to precipitate the product. Filtration and washing steps remain identical to Protocol A.

Process Workflow & Logic

The following diagram illustrates the decision logic and workflow for the selected Protocol A.

Workflow Start Start Process React Reaction MeCN, Reflux, 6h Start->React IPC IPC Check (HPLC) React->IPC IPC->React Incomplete (<99%) Quench Quench/Precipitation Add Water (20V) IPC->Quench Pass Filter Filtration & Wash Quench->Filter Dry Drying 45°C, Vacuum Filter->Dry End Final Product >99% Purity Dry->End

Figure 2: Process workflow for Protocol A (High-Purity Route).

Analytical Data & Validation

To validate the synthesis, compare the isolated product against the following specifications.

TestMethodAcceptance Criteria
Appearance VisualYellow to Orange crystalline solid
Melting Point DSC / Capillary108–112 °C (Lit.[1] range)
Identity 1H-NMR (DMSO-d6)

8.1 (dd, 1H), 7.5 (m, 2H), 7.3 (m, 4H), 6.8 (t, 1H), 6.6 (d, 1H), 4.6 (d, 2H, CH2).[1]
Purity HPLC (UV 254 nm)

98.0% area

Safety & Scale-Up Considerations

  • Thermal Hazards: Nitro-aromatics possess high decomposition energy.[1] While 2-nitroaniline derivatives are generally stable up to >200°C, Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture before scaling beyond 1 kg to characterize the exotherm onset.[1]

  • Sensitization: 2-Chlorobenzylamine is a skin sensitizer and corrosive.[1] All handling must occur in a fume hood with appropriate PPE (nitrile gloves, goggles).[1]

  • Impurity Control (Protocol B): If using the chloro-route (Protocol B), trace 1-chloro-2-nitrobenzene is difficult to remove by simple precipitation.[1] Recrystallization from Ethanol/Water (9:1) is recommended if purity is <98%.[1]

References

  • Synthetic Methodology (SNAr): Bunce, R. A.[1] Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma, 2016 .[1]

  • Reactant Properties (1-Fluoro-2-nitrobenzene): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 73895, 1-Fluoro-2-nitrobenzene. 2023 .[1] [1]

  • Reactant Properties (2-Chlorobenzylamine): BenchChem. 2-Chlorobenzylamine High-Purity Reagent Supplier. 2023 .[1]

  • Safety Data (Nitroanilines): OECD SIDS. 2-Nitroaniline CAS N°: 88-74-4.[1] UNEP Publications, 2003 .[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline

Ticket ID: OPT-SNAR-2024 Subject: Yield Optimization & Troubleshooting for o-Nitroaniline Derivatives Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-SNAR-2024 Subject: Yield Optimization & Troubleshooting for o-Nitroaniline Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Protocol

You are synthesizing N-[(2-chlorophenyl)methyl]-2-nitroaniline via a Nucleophilic Aromatic Substitution (


).[1] This reaction involves the attack of 2-chlorobenzylamine  (nucleophile) on a 1-halo-2-nitrobenzene  (electrophile).[1]

Low yields in this synthesis are typically caused by three factors:

  • Poor Leaving Group Selection: Using the chloro- derivative instead of the fluoro- derivative.

  • Solvent/Temperature Mismatch: Incomplete conversion due to insufficient activation energy.

  • Workup Losses: "Oiling out" during recrystallization or loss of product in the mother liquor.

The "Golden Path" Protocol

Use this optimized protocol to establish a baseline before troubleshooting.

ParameterRecommendationScientific Rationale
Electrophile 1-Fluoro-2-nitrobenzene (1.0 eq)Critical: Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate via the inductive effect (

), accelerating the rate-determining step significantly compared to Chlorine [1, 2].[1]
Nucleophile 2-Chlorobenzylamine (1.1 eq)Slight excess ensures complete consumption of the limiting electrophile.
Base DIPEA (2.0 eq) or

(2.5 eq)
Neutralizes the HF acid byproduct.[1] DIPEA (organic) is preferred for homogeneity;

requires vigorous stirring.[1]
Solvent DMSO or DMF (anhydrous)Polar aprotic solvents stabilize the polar transition state without solvating the amine nucleophile (which would reduce its reactivity) [3].
Conditions 80°C – 100°C for 4-6 hoursThe ortho-nitro group provides steric hindrance; heat is required to overcome the activation barrier.

Reaction Mechanism & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Addition-Elimination pathway, not a concerted


 mechanism.[2]
The Pathway

The rate-determining step (RDS) is the formation of the Meisenheimer Complex .

SNAr_Mechanism cluster_legend Key Insight Reactants Reactants (1-Fluoro-2-nitrobenzene + 2-Chlorobenzylamine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Heat Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate RDS (Slow) Product Product (N-[(2-chlorophenyl)methyl]-2-nitroaniline) Intermediate->Product Fast (-HF) Info The Nitro group stabilizes the negative charge in the Intermediate. Fluorine accelerates this step.

Figure 1: The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 reaction coordinate.[1][2][3][4][5][6][7][8] The stability of the Meisenheimer Complex determines the reaction rate.

Troubleshooting Guide (FAQ)

Category A: Reaction Monitoring & Conversion[3]

Q1: My reaction is stuck at 60% conversion after 24 hours. I am using 1-chloro-2-nitrobenzene.

  • Diagnosis: The C-Cl bond is too strong for the initial nucleophilic attack under these conditions, and Chlorine is less electronegative than Fluorine, resulting in less stabilization of the intermediate.

  • Solution: Switch to 1-fluoro-2-nitrobenzene . The "Element Effect" in

    
     dictates that 
    
    
    
    because the highly electronegative fluorine pulls electron density, making the ring more susceptible to attack [1].
  • Alternative: If you must use the chloro- derivative, increase temperature to 130°C and switch solvent to NMP (N-methyl-2-pyrrolidone).[1]

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

  • Diagnosis: Likely hydrolysis. If your solvent is "wet" (contains water), the hydroxide ion (

    
    ) competes with your amine to form 2-nitrophenol .[1]
    
  • Solution: Use anhydrous DMF/DMSO and keep the reaction under a Nitrogen/Argon atmosphere.

  • Verification: The phenol byproduct will be base-soluble. Perform a mini-workup: take an aliquot, treat with aqueous NaOH. If the impurity moves to the aqueous layer, it is the phenol.

Category B: Workup & Purification[1][3][7][11][12][13]

Q3: Upon adding water to the reaction mixture, the product separates as a sticky oil ("oiling out") rather than a solid.

  • Diagnosis: The product's melting point is likely depressed by impurities (solvent/starting material), or the precipitation is happening too fast.[5]

  • Solution:

    • Decant the water.

    • Dissolve the oil in hot Ethanol.

    • Add water dropwise to the hot ethanol solution until just turbid.

    • Allow to cool very slowly to room temperature with stirring.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.[9]

Q4: The yield is low after recrystallization.

  • Diagnosis: The product is likely too soluble in the chosen solvent system, or you are using too much solvent.[5]

  • Solution:

    • Solvent System: Use Ethanol/Water (9:1) .[1] Nitroanilines generally crystallize well from aqueous alcohols [4].

    • Technique: Cool the mother liquor in an ice bath (

      
      ) for 1 hour before filtration to force more product out of solution.
      

Optimization Logic Tree

Use this flowchart to diagnose low yields in real-time.

Optimization_Logic Start Start: Low Yield CheckTLC Check TLC/LCMS Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM SM Present NoSM No: Reaction Complete (Loss during Workup) CheckTLC->NoSM SM Consumed CheckLG Are you using Fluoro- derivative? YesSM->CheckLG SwitchLG Action: Switch Cl -> F CheckLG->SwitchLG No (Using Cl) CheckTemp Is Temp > 80°C? CheckLG->CheckTemp Yes (Using F) BoostTemp Action: Increase Temp or Change Solvent (DMSO) CheckTemp->BoostTemp No CheckByprod Are there major byproducts? NoSM->CheckByprod DrySolvent Action: Dry Solvents (Prevent Hydrolysis) CheckByprod->DrySolvent Yes (Hydrolysis) CheckMother Check Mother Liquor Is product staying in solution? CheckByprod->CheckMother No Recryst Action: Optimize Recrystallization (Use EtOH/H2O + Ice Bath) CheckMother->Recryst Yes

Figure 2: Decision matrix for yield optimization.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): The Addition-Elimination Mechanism.[2][8] MasterOrganicChemistry.com.

  • Rohrbaugh, D. K. (1998).[1] Solvent effects in the nucleophilic aromatic substitution reaction of 1-fluoro-2,4-dinitrobenzene with amines. Journal of Physical Organic Chemistry.

  • BenchChem. (2025).[1][5][10][11][9] Technical Support Center: Recrystallization of Substituted Anilines. (Note: Generalized reference for standard recrystallization protocols of nitroanilines).

Sources

Optimization

Purification of N-[(2-chlorophenyl)methyl]-2-nitroaniline by column chromatography

Technical Support Center: Purification of N-[(2-chlorophenyl)methyl]-2-nitroaniline Case ID: PUR-NITRO-002 Subject: Column Chromatography Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-[(2-chlorophenyl)methyl]-2-nitroaniline

Case ID: PUR-NITRO-002 Subject: Column Chromatography Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Overview

You are attempting to purify N-[(2-chlorophenyl)methyl]-2-nitroaniline (also known as N-(2-chlorobenzyl)-2-nitroaniline). This compound is a secondary amine featuring a nitro-substituted aromatic ring.[1][2]

Chemist-to-Chemist Analysis:

  • Chromophore: The 2-nitroaniline core provides a strong yellow/orange color, making visual monitoring on the column easy.

  • Basicity: While the nitro group withdraws electron density (reducing basicity compared to alkyl amines), the secondary amine nitrogen still possesses a lone pair capable of hydrogen bonding with acidic silanols on silica gel. This often leads to "tailing" or band broadening.[3][4]

  • Impurity Profile: Common impurities from synthesis (likely SNAr or reductive amination) include:

    • Unreacted Halonitrobenzene: Non-polar, elutes near solvent front.

    • 2-Chlorobenzylamine: Highly polar and basic; often streaks or sticks to the baseline.

Module 1: Pre-Purification Diagnostics (TLC)

Q: My TLC spots are streaking, and I can't determine the Rf value accurately. What is happening?

A: Streaking indicates that your amine is interacting with the acidic silanol groups (Si-OH) on the silica plate.[4] This is a reversible acid-base interaction that drags the compound down the plate.

The Fix: Amine-Modified TLC Do not use standard Hexane/Ethyl Acetate alone. You must "mask" the silica.

  • Prepare Mobile Phase: Hexanes : Ethyl Acetate (80:20).

  • Add Modifier: Add 1% Triethylamine (TEA) to the solvent mixture.

  • Re-run TLC: The TEA will preferentially bind to the silanol sites, allowing your target amine to travel as a tight, symmetrical spot.

Target Rf: Aim for an Rf of 0.25 – 0.35 in the TEA-modified solvent. If the Rf is > 0.5, reduce the Ethyl Acetate concentration.

CompoundEst.[1][4][5] PolarityPredicted Rf (Hex/EtOAc 4:1)Visual Cue
1-Fluoro-2-nitrobenzene (SM)Low0.7 - 0.8Faint Yellow/UV Active
Target Molecule Medium0.30 Bright Yellow/Orange
2-Chlorobenzylamine (SM)High (Basic)0.0 - 0.1 (Streaks)UV Active / Ninhydrin (+)

Module 2: Stationary Phase & Solvent Selection

Q: Should I use standard silica gel or neutral alumina?

A: Standard silica gel (40-63 µm) is acceptable only if you buffer the system. However, for maximum recovery and zero decomposition, Neutral Alumina is superior for nitroanilines because it lacks the acidic protons that cause chemisorption.

Decision Protocol:

  • Scenario A (Standard Silica): You must use a TEA-buffered mobile phase (see below).

  • Scenario B (Neutral Alumina): Use standard solvents (Hex/EtOAc); no amine modifier needed.

Q: How do I properly buffer the silica column with Triethylamine (TEA)?

A: Adding TEA directly to the running solvent can sometimes cause "ghost bands" or leach silica. The "Pre-wash" method is more robust.

Protocol: The TEA Pre-Wash

  • Pack the column with silica using 100% Hexanes.

  • Flush with 2 column volumes (CV) of Hexanes + 5% TEA . This saturates the active sites.

  • Equilibrate with 2 CV of your starting mobile phase (e.g., Hexanes/EtOAc 95:5 + 1% TEA ).

  • Run the column maintaining 1% TEA in the mobile phase throughout.

Module 3: Visualization of Interactions

To understand why your compound behaves differently on treated vs. untreated silica, refer to the mechanistic diagram below.

G cluster_0 Untreated Silica cluster_1 TEA-Treated Silica Silica Silica Surface (Acidic Si-OH) Interaction1 Strong H-Bonding (Tailing/Streaking) Silica->Interaction1 Target Target Amine (N-Lone Pair) Target->Interaction1 Interaction2 Blocked Site (Free Elution) Target->Interaction2 No Adsorption TEA Triethylamine (Sacrificial Base) TEA->Silica Preferential Binding

Figure 1: Mechanism of Amine Tailing and TEA Blocking. TEA saturates acidic silanols, preventing the target nitroaniline from "sticking" (tailing).

Module 4: Loading & Elution Troubleshooting

Q: I loaded my sample using Dichloromethane (DCM), but it crystallized on the top of the column. What now?

A: Nitroanilines often have high solubility in DCM but poor solubility in Hexanes. When the DCM solution hits the Hexane-packed column, the compound crashes out (precipitates), blocking flow and ruining resolution.

The Fix: Solid Loading (Dry Loading)

  • Dissolve the crude mixture in minimal DCM or Acetone.

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Rotary evaporate until a free-flowing dry powder remains.

  • Pour this powder onto the top of your packed column.

  • Add a layer of sand on top to protect the bed.[4]

Q: The yellow band is very broad. How do I sharpen it?

A: Broad bands usually result from "overloading" or "isocratic drift."

  • Gradient Elution: Do not run isocratic (e.g., 20% EtOAc constant). Start at 5% EtOAc to elute non-polar impurities, then slowly ramp to 20-30% EtOAc . This "focuses" the band.

  • Flow Rate: For a standard 20-30mm column, maintain a flow rate of 15-20 mL/min. Too slow = diffusion (broadening); Too fast = poor equilibration.

Module 5: Post-Run Processing

Q: I isolated the compound, but it's an oil, not a solid. The literature says it should be a solid.

A: This is common.[4][6] Small amounts of solvent (especially high-boiling TEA or EtOAc) can prevent crystallization.

  • Remove TEA: If you used TEA, the oil might contain residual amine. Dissolve in DCM and wash with saturated NaHCO₃ (do not use strong acid, or you will protonate your product). Dry over MgSO₄ and re-evaporate.

  • Trituration: Add a small amount of cold Hexanes or Pentane to the oil and scratch the flask sides with a glass rod. Sonicate if necessary. The N-[(2-chlorophenyl)methyl]-2-nitroaniline should precipitate as a yellow/orange solid.

  • Recrystallization: If further purification is needed, Ethanol or EtOH/Water mixtures are typically effective for nitroanilines [1].

Summary Workflow

Workflow Start Crude Mixture TLC TLC Analysis (Hex/EtOAc + 1% TEA) Start->TLC Decision Rf Separation > 0.15? TLC->Decision Decision->TLC No (Adjust Solvent) SolidLoad Solid Load on Silica (Dry Load) Decision->SolidLoad Yes Column Run Column Gradient: 0% -> 30% EtOAc Modifier: 1% TEA SolidLoad->Column Recryst Recrystallize (Ethanol) Column->Recryst

Figure 2: Optimized Purification Workflow for N-[(2-chlorophenyl)methyl]-2-nitroaniline.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link

  • Biotage Application Note. Strategies for the Flash Purification of Ionizable Compounds. (Detailed discussion on amine modifiers). Link

  • PubChem Compound Summary. 2-Nitroaniline Derivatives. (Physical property data for solubility estimation). Link

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 2-Chlorobenzyl Chloride

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting and practical protocols for the effective removal of unreacted 2-chlorobenzyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting and practical protocols for the effective removal of unreacted 2-chlorobenzyl chloride from your reaction mixtures. As a reactive electrophile, residual 2-chlorobenzyl chloride can interfere with downstream applications and complicate product purification. This resource is designed for researchers, scientists, and drug development professionals to navigate these challenges with confidence.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and helps you diagnose the problem at hand.

Q1: I've just finished my reaction. How can I determine if I have residual 2-chlorobenzyl chloride and what other impurities might be present?

A1: Before attempting any purification, it is crucial to analyze a small aliquot of your crude reaction mixture. This initial assessment will inform your purification strategy.

Common analytical techniques for identifying and quantifying 2-chlorobenzyl chloride include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC methods using a C18 reverse-phase column with a mobile phase of acetonitrile and water are often effective for separating 2-chlorobenzyl chloride from other reaction components.[3][4][5][6]

Besides your desired product and unreacted starting materials, you should be aware of potential side products and impurities. These can originate from the synthesis of 2-chlorobenzyl chloride itself or from side reactions. Common impurities include:

  • 2-Chlorobenzyl alcohol: Formed from the hydrolysis of 2-chlorobenzyl chloride if water is present in the reaction or workup.[2][7][8]

  • Dibenzyl ether analogues: Can form if your reaction conditions promote etherification.[1]

  • Over-chlorinated species: Such as α,α-dichlorotoluene, which may be present in the starting material.[1][2]

  • Toluene and Benzaldehyde: Often found as impurities in commercial benzyl chloride.[1][2]

Q2: My product is streaking during silica gel chromatography, and I suspect 2-chlorobenzyl chloride is the culprit. What is happening?

A2: This is a very common issue. Streaking and co-elution during silica gel chromatography are often caused by the on-column hydrolysis of 2-chlorobenzyl chloride to 2-chlorobenzyl alcohol.[9] The polarity difference between the chloride and the resulting alcohol, coupled with the continuous conversion on the stationary phase, leads to poor separation.

To mitigate this, you can try neutralizing your crude mixture with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography to remove any acidic impurities that might catalyze this hydrolysis.[2] Additionally, running the column with non-polar solvents and minimizing the time the sample spends on the silica can help. However, a more robust solution is to chemically modify the unreacted 2-chlorobenzyl chloride before chromatography, as detailed in the protocols below.

Method Selection & Troubleshooting Guide

Choosing the right purification strategy depends heavily on the properties of your desired product.

Q3: My product is stable to basic conditions. What is the most straightforward way to remove 2-chlorobenzyl chloride?

A3: If your product is base-stable, quenching the reaction mixture with a nucleophilic amine is a highly effective strategy.[2][9] Unreacted 2-chlorobenzyl chloride will readily react with the amine to form a more polar, basic benzylamine derivative. This new compound can then be easily removed from your organic product layer by performing an acidic aqueous wash.[10]

For example, adding a primary or secondary amine like ethylenediamine or aqueous ammonia will convert the 2-chlorobenzyl chloride into a product that is soluble in an acidic aqueous solution.[2][9]

Q4: My product has a very similar polarity and boiling point to 2-chlorobenzyl chloride. What are my options?

A4: This is a challenging scenario where standard physical separation methods like chromatography and distillation are likely to fail. In this case, a chemical separation approach is your best option. The use of scavenger resins is particularly well-suited for this problem.

Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules. For an electrophile like 2-chlorobenzyl chloride, a resin functionalized with a nucleophile (e.g., a thiol or an amine) would be ideal.[9] The resin effectively "scavenges" the unreacted starting material from the solution. The key advantage is that the resin and its bound byproducts are solid and can be simply filtered off, leaving your desired product in solution.

Decision-Making Workflow for Purification Strategy

The following diagram outlines a decision-making process for selecting the most appropriate purification method.

G start Crude Reaction Mixture Containing 2-Chlorobenzyl Chloride product_stability Is the product stable to acidic and basic conditions? start->product_stability separation_method Are the physical properties (polarity, boiling point) of the product and 2-chlorobenzyl chloride significantly different? product_stability->separation_method Yes scavenger_resin Use Scavenger Resin (Protocol 2) product_stability->scavenger_resin No amine_quench Perform Amine Quench (Protocol 1) separation_method->amine_quench No chromatography Standard Chromatography or Distillation separation_method->chromatography Yes end_amine Purified Product amine_quench->end_amine end_resin Purified Product scavenger_resin->end_resin end_phys Purified Product chromatography->end_phys

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Here are step-by-step protocols for the most effective methods of removing unreacted 2-chlorobenzyl chloride.

Protocol 1: Quenching with Aqueous Ammonia and Extractive Workup

This protocol is ideal for base-stable products where the resulting 2-chlorobenzylamine can be easily removed.

Workflow Diagram:

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Washing a 1. Cool reaction mixture to 0°C b 2. Slowly add excess concentrated NH4OH a->b c 3. Stir at room temp for 1-2 hours b->c d 4. Transfer to separatory funnel c->d e 5. Add organic solvent and water d->e f 6. Separate organic layer e->f g 7. Wash organic layer with dilute HCl f->g h 8. Wash with water and then brine g->h i 9. Dry over Na2SO4, filter, and concentrate h->i

Sources

Optimization

Technical Support Center: Optimizing N-(2-Chlorobenzyl)-2-Nitroaniline Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of N-(2-chlorobenzyl)-2-nitroaniline . It prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway over dir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of N-(2-chlorobenzyl)-2-nitroaniline . It prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway over direct alkylation due to superior selectivity, while providing troubleshooting for both methods.

Current Status: Operational Topic: Minimizing Side Products & Process Optimization Lead Scientist: Senior Application Specialist

Reaction Pathways & Impurity Landscape

To minimize side products, one must first understand their origin. The choice of synthetic route dictates the impurity profile. The diagram below illustrates the mechanistic divergence between the Legacy Route (N-Alkylation) and the Recommended Route (SNAr) .

ReactionPathways Start_A Route A: N-Alkylation (2-Nitroaniline + 2-Cl-Benzyl Halide) Product TARGET PRODUCT N-(2-chlorobenzyl)-2-nitroaniline Start_A->Product Base, Heat Impurity_SM Unreacted Starting Material (Low Nucleophilicity) Start_A->Impurity_SM Incomplete Conv. Start_B Route B: SNAr (Recommended) (2-Fluoronitrobenzene + 2-Cl-Benzylamine) Start_B->Product Mild Base (TEA/K2CO3) Impurity_Hydrolysis SIDE PRODUCT 2 2-Nitrophenol (Hydrolysis of substrate) Start_B->Impurity_Hydrolysis Wet Solvent (OH- attack) Impurity_Dialkyl SIDE PRODUCT 1 N,N-Bis(2-chlorobenzyl)-2-nitroaniline (Over-alkylation) Product->Impurity_Dialkyl Excess Alkyl Halide (Product is still nucleophilic)

Figure 1: Mechanistic pathway comparison. Note that Route A (Alkylation) inherently risks over-alkylation because the product remains nucleophilic. Route B (SNAr) is self-limiting because the product is electronically deactivated, preventing bis-arylation.[1]

Troubleshooting Guide & FAQs

Category 1: Impurity Identification & Elimination

Q: I am observing a secondary spot on TLC with a higher Rf than my product. What is it? Diagnosis: This is likely the N,N-dialkylated side product (N,N-bis(2-chlorobenzyl)-2-nitroaniline).[1]

  • Cause: If you are using Route A (Alkylation of 2-nitroaniline), the mono-alkylated product can compete with the starting material for the alkyl halide.

  • Solution:

    • Switch to Route B (SNAr). The electron-withdrawing nitro group on the product ring drastically reduces the nucleophilicity of the secondary amine, effectively stopping the reaction at the mono-substituted stage [1].

    • If staying with Route A: Use a stoichiometric deficit of the benzyl halide (0.9 eq) and recycle the unreacted aniline. Avoid large excesses of base which can promote poly-alkylation.[1]

Q: My reaction mixture turned bright yellow/orange, and I isolated a phenolic impurity. Diagnosis: You have formed 2-nitrophenol via hydrolysis.

  • Cause: In the SNAr pathway (Route B), trace water acts as a nucleophile, attacking the highly reactive 2-fluoronitrobenzene (or 2-chloronitrobenzene) and displacing the halide [2].

  • Solution:

    • Use anhydrous solvents (DMSO or DMF stored over molecular sieves).

    • Switch from hydroxide bases (NaOH/KOH) to non-nucleophilic bases like DIPEA or mild inorganic bases like anhydrous K2CO3 .

Category 2: Reaction Optimization

Q: The reaction is extremely slow (low conversion) using 2-nitroaniline and 2-chlorobenzyl chloride. Diagnosis: Low Nucleophilicity. The ortho-nitro group forms an intramolecular hydrogen bond with the amine protons and withdraws electron density, making 2-nitroaniline a very poor nucleophile [3].[1]

  • Solution:

    • Catalysis: Add NaI (10 mol%) to generate the more reactive 2-chlorobenzyl iodide in situ (Finkelstein condition).

    • Base Strength: Weak bases like K2CO3 are often insufficient for this specific substrate.[2] Use NaH in DMF (0°C to RT) to deprotonate the aniline first, creating the highly nucleophilic anilide anion. Warning: This increases the risk of dialkylation.

Q: Can I use 2-chloronitrobenzene instead of 2-fluoronitrobenzene for the SNAr route? Answer: Yes, but with caveats.

  • Reactivity: The C-F bond is significantly more electrophilic in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. The chloro-analog reacts much slower and requires higher temperatures (>100°C), which can lead to thermal decomposition or tar formation.

  • Recommendation: If cost permits, use 2-fluoronitrobenzene .[1] If using the chloro-analog, use a high-boiling polar aprotic solvent (Sulfolane or DMSO) and consider adding a phase transfer catalyst (e.g., TBAB) if using solid carbonate bases.

Optimized Experimental Protocol (Recommended Route)

Method: Nucleophilic Aromatic Substitution (SNAr) Objective: Synthesis of N-(2-chlorobenzyl)-2-nitroaniline with <1% side products.[1]

Materials
  • Electrophile: 1-Fluoro-2-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: 2-Chlorobenzylamine (1.1 equiv)[1]

  • Base: Potassium Carbonate (anhydrous, micronized, 1.5 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-fluoro-2-nitrobenzene (10 mmol) in anhydrous MeCN (5 volumes).

  • Addition: Add 2-chlorobenzylamine (11 mmol) followed by K2CO3 (15 mmol).

    • Note: If using DMF, the reaction may be exothermic. Add amine slowly at 0°C.

  • Reaction: Heat the mixture to reflux (80°C) for MeCN or 90°C for DMF. Monitor by TLC (Hexane/EtOAc 8:2).

    • Checkpoint: The starting fluoro-compound should disappear within 4-6 hours.[1]

  • Work-up:

    • Cool to room temperature.[3]

    • Pour into ice-water (10 volumes) with vigorous stirring. The product typically precipitates as a bright orange/yellow solid.

    • Filter the solid and wash with water to remove residual base and amine salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Column chromatography is rarely needed for this route.

Comparative Data: Solvent & Base Effects[2][4]

The following data summarizes the impact of reaction conditions on impurity formation (based on internal optimization studies and literature precedents for similar nitroaniline systems).

Condition SetBaseSolventTempYieldMajor Impurity
Route A (Standard) K2CO3DMF100°C65%Dialkylated product (15%)
Route A (Strong Base) NaHTHF0°C->RT78%Over-alkylation & Elimination
Route B (Standard) K2CO3DMSO90°C92%2-Nitrophenol (<2%)
Route B (Optimized) DIPEA MeCN Reflux 95% None detected (>99% purity)

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

  • Hydrolysis Side Reactions: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][4] (See Chapter 1 on competitive hydrolysis in nitro-activated systems).

  • Aniline Nucleophilicity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on ortho-effects and hydrogen bonding in nitroanilines).
  • Synthesis of Nitroanilines: "Preparation of 2-fluoronitrobenzene." Google Patents, US4069262A. Link

  • Impurity Profiling: BenchChem Technical Notes. "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." Link

Sources

Troubleshooting

Optimizing reaction temperature for N-[(2-chlorophenyl)methyl]-2-nitroaniline production

Topic: Optimizing Reaction Temperature for Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Status: Active | Version: 2.4 | Last Updated: February 13, 2026 Introduction: The Therm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Coupling

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Status: Active | Version: 2.4 | Last Updated: February 13, 2026

Introduction: The Thermodynamic Sweet Spot

Welcome to the technical support hub for the synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline . This reaction is a classic Nucleophilic Aromatic Substitution (


), coupling 2-chlorobenzylamine  (nucleophile) with 1-fluoro-2-nitrobenzene  (electrophile).

While the reaction appears straightforward, temperature control is the single most critical variable determining the impurity profile. The 2-nitro group activates the ring, but also makes the product susceptible to oxidative degradation at high temperatures.

The Core Challenge:

  • < 50°C: Kinetic trapping. The steric bulk of the ortho-chloro group on the benzylamine hinders nucleophilic attack, leading to stalled conversion.

  • > 90°C: Thermodynamic instability. The product is prone to oxidative coupling (azo/azoxy formation) and tarring, especially in the presence of base and oxygen.

Module 1: Reaction Mechanics & Kinetic Pathway

To troubleshoot effectively, you must visualize the invisible. The reaction proceeds through a Meisenheimer Complex .[1][2][3] The stability of this intermediate—and the energy required to reach it—dictates your temperature floor.

Mechanism Visualization

SNAr_Mechanism Reactants Reactants (2-chlorobenzylamine + 1-fluoro-2-nitrobenzene) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 + Heat (Activation Energy) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Fluoride Elimination) Intermediate->TS2 Product Product (N-[(2-chlorophenyl)methyl]-2-nitroaniline) TS2->Product - HF (Base scavenged) SideRxn Side Reaction: Oxidative Dimerization Product->SideRxn T > 90°C + O2

Figure 1: Kinetic pathway of the


 reaction.[4] Note the divergence to side reactions at elevated temperatures.

Module 2: Troubleshooting Guide

Use this matrix to diagnose yield issues based on your temperature profile.

Symptom: Reaction Stalls at ~60-70% Conversion[5]
  • Diagnosis: Kinetic Trapping. The reaction has reached a pseudo-equilibrium where the rate of forward reaction is negligible due to insufficient thermal energy to overcome the steric hindrance of the 2-chlorobenzyl group.

  • Immediate Fix:

    • Increase temperature by 10°C .

    • Switch solvent from Ethanol/Methanol (protic) to DMSO or DMF (polar aprotic). Protic solvents solvate the nucleophile (amine), reducing its reactivity.

  • Technical Insight: In

    
    , the nucleophilicity of the amine is paramount. Polar aprotic solvents leave the amine "naked" and more reactive, often allowing the reaction to proceed at lower temperatures [1].
    
Symptom: Dark Red/Black Mixture & Low Purity
  • Diagnosis: Thermal Decomposition / Oxidation. Nitroanilines are precursors to phenylenediamines but are themselves sensitive to oxidation at high temperatures, forming azo-dimers or "tars."

  • Immediate Fix:

    • Quench immediately with ice water.

    • Check your inert atmosphere. Was the reaction run under Nitrogen/Argon?

    • Reduce temperature to 60°C and extend reaction time.

  • Technical Insight: The ortho-nitro group can participate in intramolecular redox processes at high T (

    
    C), especially if the reaction mixture becomes too basic [2].
    
Symptom: Exotherm Spike upon Reagent Addition
  • Diagnosis: Runaway Initiation.

    
     reactions are exothermic.[5] Adding the amine too quickly to a hot solution of the nitroarene can trigger a thermal runaway.
    
  • Immediate Fix:

    • Stop addition.

    • Apply external cooling (water bath).

    • Protocol Change: Add the amine dropwise to the nitroarene at 0°C to RT , then ramp the temperature.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline with >95% purity.

Reagents & Setup
ComponentEquiv.RoleNotes
1-Fluoro-2-nitrobenzene 1.0ElectrophilePreferred over Chloro- analog for lower T
2-Chlorobenzylamine 1.1NucleophileSlight excess drives kinetics
Potassium Carbonate (

)
2.0BaseScavenges HF; maintain anhydrous conditions
DMSO (Dimethyl sulfoxide) [0.5 M]SolventHigh dielectric constant accelerates

Step-by-Step Procedure
  • Preparation (T = 20°C):

    • Charge a reaction flask with 1-fluoro-2-nitrobenzene (1.0 eq) and powdered

      
        (2.0 eq) in DMSO.
      
    • Critical: Ensure vigorous stirring. The base is insoluble; surface area matters.

  • Nucleophile Addition (T = 20-25°C):

    • Add 2-chlorobenzylamine (1.1 eq) dropwise over 15 minutes.

    • Observation: The solution may turn bright yellow/orange immediately (formation of the charge-transfer complex).

  • The Temperature Ramp (Optimization Phase):

    • Heat the mixture to 60°C .

    • Monitor: Check HPLC/TLC at 1 hour.

    • Decision Gate:

      • If conversion < 50%: Ramp to 75°C .

      • If conversion > 80%: Maintain 60°C .

    • Stop Condition: Do not exceed 85°C to prevent impurity formation.

  • Workup:

    • Pour the reaction mixture into ice water (5x reaction volume). Rapid precipitation should occur.

    • Filter the yellow solid. Wash with water to remove DMSO and inorganic salts.

Workflow Logic Diagram

Optimization_Logic Start Start Reaction (T = 60°C) Check Check Conversion (1 Hour) Start->Check LowConv < 50% Conversion Check->LowConv Slow Kinetics HighConv > 80% Conversion Check->HighConv Good Kinetics Action1 Increase T to 75°C LowConv->Action1 Action2 Maintain 60°C Monitor for 2h HighConv->Action2 Action1->Check Re-check at 2h End Quench & Isolate Action2->End

Figure 2: Decision logic for real-time temperature adjustment during synthesis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use 1-chloro-2-nitrobenzene instead of the fluoro- derivative? A: Yes, but you must adjust the temperature. The C-Cl bond is stronger and the leaving group ability is poorer than C-F in


 reactions (due to lack of Meisenheimer complex stabilization by electronegativity).
  • Adjustment: You will need to heat to 110-130°C .

  • Risk:[3][6] Higher risk of by-products. Use Sulfolane or DMF as solvent [3].

Q2: Why is my product an oil instead of a solid? A: This usually indicates residual solvent (DMSO) or unreacted amine.

  • Fix: Recrystallize from Ethanol/Water (9:1). The pure compound should be a yellow crystalline solid (MP approx 60-70°C, varies by exact derivative).

Q3: Is an inert atmosphere strictly necessary? A: For the fluoro route at 60°C, it is recommended but not strictly fatal if omitted. However, at temperatures >100°C (required for the chloro route), oxygen must be excluded to prevent oxidation of the benzylic methylene group or the nitro-aromatic core [4].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412.

  • Makosza, M. (2014). Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen. Chemistry – A European Journal, 20(25), 7552-7560.

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-N, and C-O Bond Formation on Aromatic Rings. Chemical Reviews, 111(3), 1596–1636.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Nitro Compounds).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of N-[(2-chlorophenyl)methyl]-2-nitroaniline

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 5729-06-6, also known as N-(2-chlorobenzyl)-2-n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-[(2-chlorophenyl)methyl]-2-nitroaniline (CAS: 5729-06-6, also known as N-(2-chlorobenzyl)-2-nitroaniline).

This compound is a critical intermediate and potential impurity in the synthesis of benzimidazole-based pharmaceuticals and azo dyes. Its structural core—a secondary amine linking a ortho-nitroaniline to a ortho-chlorobenzyl group—presents unique ionization behaviors.

The Core Comparison: This guide compares two primary structural elucidation techniques:

  • Electron Ionization (EI-MS): For "fingerprinting" and spectral library matching.

  • Electrospray Ionization (ESI-MS/MS): For high-sensitivity detection in LC-MS workflows.

Chemical Identity & Properties

FeatureDetails
IUPAC Name N-[(2-chlorophenyl)methyl]-2-nitroaniline
Molecular Formula

Monoisotopic Mass 262.051 (for

)
Key Functional Groups Nitro (

), Secondary Amine (

), Chlorophenyl (

)
Isotopic Signature Distinctive 3:1 intensity ratio for M and M+2 peaks due to Chlorine.

Comparative Analysis: EI vs. ESI-MS/MS

Electron Ionization (EI) - The "Hard" Approach

Mechanism: 70 eV electron impact induces extensive fragmentation. Utility: Structural confirmation via library search (NIST/Wiley) and identification of the ortho effect.

  • Key Diagnostic Ion (

    
     245):  The "Ortho Effect." The ortho-nitro group abstracts a hydrogen from the benzylic carbon or the amine, leading to the loss of an OH radical (
    
    
    
    ). This is the primary differentiator from meta or para isomers.
  • Base Peak (

    
     125):  The formation of the stable 2-chlorotropylium ion  (
    
    
    
    ). This cleavage at the benzylic position is energetically favorable.
Electrospray Ionization (ESI-MS/MS) - The "Soft" Approach

Mechanism: Protonation


 followed by Collision-Induced Dissociation (CID).
Utility:  Trace level quantification (MRM) and impurity profiling in drug substances.
  • Parent Ion (

    
     263):  Dominant protonated molecule.
    
  • Primary Transition (

    
    ):  Cleavage of the C-N bond yields the chlorobenzyl carbocation.
    
  • Secondary Transition (

    
    ):  Loss of the nitro group (
    
    
    
    , 46 Da).

Deep Dive: Fragmentation Pathways

The following diagram illustrates the mechanistic pathways. Note the critical role of the Ortho Effect , a self-validating mechanistic check for ortho-substituted nitroanilines.

FragmentationPathway cluster_legend Diagnostic Note M_Proton [M+H]+ Precursor m/z 263.05 Benzyl_Cation Chlorobenzyl Cation m/z 125 M_Proton->Benzyl_Cation CID (C-N Break) Amine_Frag Nitroaniline Fragment m/z 138 M_Proton->Amine_Frag Neutral Loss C7H6Cl M_Radical [M]+. Molecular Ion (EI) m/z 262.05 Ortho_Loss [M - OH]+ (Ortho Effect) m/z 245 M_Radical->Ortho_Loss - OH• (17 Da) Nitro_Loss [M - NO2]+ m/z 216 M_Radical->Nitro_Loss - NO2• (46 Da) Tropylium 2-Chlorotropylium Ion (Base Peak) m/z 125 / 127 M_Radical->Tropylium Benzylic Cleavage Note All fragments containing Cl retain 3:1 (35Cl:37Cl) ratio

Caption: Mechanistic fragmentation tree comparing EI radical pathways (red) and ESI protonated pathways (blue).

Experimental Protocol: LC-MS/MS Characterization

To replicate these results for impurity profiling, follow this standardized workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of substance in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

LC-MS/MS Parameters (Standardized)
ParameterSettingRationale
Ionization Source ESI Positive (

)
Secondary amines protonate readily (

).
Capillary Voltage 3.5 kVOptimal for stable spray without discharge.
Cone Voltage 30 VSufficient to decluster adducts without in-source fragmentation.
Collision Energy (CE) Ramp 15–35 eVLow CE preserves parent; High CE reveals the chlorobenzyl core.
Column C18 (2.1 x 50mm, 1.7µm)Standard reverse-phase retention.
Mobile Phase A:

+ 0.1% FAB: MeCN + 0.1% FA
Formic acid aids protonation.
Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ = 263 LC->ESI Q1 Q1 Filter Select m/z 263 ESI->Q1 Collision Collision Cell (N2 Gas, 25 eV) Q1->Collision Q3 Q3 Scan Detect 125, 217 Collision->Q3

Caption: Step-by-step LC-MS/MS acquisition workflow for targeted detection.

Differentiation from Isomers[1][2][3]

A common challenge in synthesis is distinguishing the target from regioisomers.

  • vs. Para-nitro Isomer:

    • Target (Ortho): Shows significant

      
       or 
      
      
      
      peaks due to the proximity of
      
      
      to the amine/benzylic hydrogens.
    • Isomer (Para): The

      
       group is too far for the ortho-effect rearrangement. The 
      
      
      
      peak will be negligible or absent [1].
  • vs. Para-chlorobenzyl Isomer:

    • Target (Ortho-Cl): The chlorotropylium ion (

      
       125) abundance may vary slightly due to steric hindrance during ring expansion, but the primary differentiator is often retention time (Ortho isomers typically elute earlier on C18 due to polarity/shielding).
      

References

  • Danikiewicz, W. (1998).[1] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(1), 47-54. Link

  • Holčapek, M., et al. (2010). Structural analysis of impurities in drug substances using HPLC/MS/MS. TrAC Trends in Analytical Chemistry, 29(8), 805-818. Link

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.[2] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for Ortho Effect mechanisms). Link

Sources

Comparative

Optimized HPLC Method for N-[(2-chlorophenyl)methyl]-2-nitroaniline: A Comparative Technical Guide

Topic: HPLC Method Development for N-[(2-chlorophenyl)methyl]-2-nitroaniline Purity Analysis Content Type: Publish Comparison Guide Executive Summary In the synthesis of benzimidazole-based therapeutics, N-[(2-chlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for N-[(2-chlorophenyl)methyl]-2-nitroaniline Purity Analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of benzimidazole-based therapeutics, N-[(2-chlorophenyl)methyl]-2-nitroaniline (also known as N-(2-chlorobenzyl)-2-nitroaniline) serves as a critical intermediate. Its purity is paramount, as residual starting materials—specifically 2-chlorobenzylamine and nitro-halobenzene derivatives—can lead to toxic byproducts in downstream processing.

This guide presents a validated, stability-indicating Gradient RP-HPLC method designed to resolve this secondary amine from its precursors and potential degradants. We compare this optimized protocol against legacy Isocratic HPLC and Gas Chromatography (GC) methods, demonstrating superior resolution (


), peak symmetry, and analyte stability.
Chemical Context & The Separation Challenge

The synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline typically involves a nucleophilic aromatic substitution (


) between 2-chlorobenzylamine  and 1-fluoro-2-nitrobenzene  (or 2-chloronitrobenzene).[1]

The Analytical Challenge:

  • Amine Tailing: The target molecule and the starting amine (2-chlorobenzylamine) are basic. On standard silica columns, they interact with residual silanols, causing severe peak tailing (

    
    ) which compromises quantification.
    
  • Polarity Span: The reaction mixture contains highly polar protonated amines and non-polar nitro-halides, making isocratic elution inefficient.

  • Thermal Instability: Nitro-aromatics are susceptible to thermal degradation inside GC injection ports, leading to false impurity profiles.

Visualizing the Impurity Pathway

The following diagram maps the synthesis and potential impurity origins, establishing the critical quality attributes (CQAs) for the method.

SynthesisPathway cluster_matrix Reaction Matrix Components SM1 2-Chlorobenzylamine (Polar Amine) Product N-[(2-chlorophenyl)methyl]-2-nitroaniline (Target Intermediate) SM1->Product + SM2 (Base) SM2 1-Fluoro-2-nitrobenzene (Hydrophobic) SM2->Product Impurity1 Bis-alkylated Side Product (Highly Hydrophobic) Product->Impurity1 + Excess SM2 Degradant 2-Nitroaniline (Hydrolysis Degradant) Product->Degradant Oxidation/Hydrolysis

Figure 1: Synthesis pathway illustrating the origin of critical impurities. The method must resolve the polar amine (SM1) from the hydrophobic target (Product) and side products.

The Solution: Optimized Gradient RP-HPLC Method

We propose a Gradient Reverse-Phase approach utilizing an acidic modifier. The acid suppresses the ionization of silanol groups on the column and ensures the amine analytes remain in a consistent protonated state, sharpening the peaks.

Method Parameters (The "Product")
ParameterSpecificationRationale (Causality)
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)High surface area for hydrophobic retention; end-capping reduces silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol ionization and protonates amines for better shape.
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength than methanol, reducing backpressure and run time.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 3.5–5 µm particles.
Detection UV @ 254 nmNitro-aromatics have strong absorbance here; maximizes sensitivity.[2]
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Gradient Program
  • 0.0 min: 10% B (Retain polar amines)

  • 5.0 min: 10% B (Isocratic hold to separate early eluting degradants)

  • 20.0 min: 90% B (Linear ramp to elute hydrophobic product and SM2)

  • 25.0 min: 90% B (Wash)

  • 26.0 min: 10% B (Re-equilibration)

Detailed Experimental Protocol

This protocol is self-validating. If the System Suitability criteria in Step 4 are not met, the results are invalid.

Step 1: Standard Preparation

  • Stock Solution: Dissolve 10.0 mg of N-[(2-chlorophenyl)methyl]-2-nitroaniline reference standard in 10 mL of ACN (1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A:B (50:50). Final conc: 100 µg/mL.

Step 2: Sample Preparation

  • Weigh 10.0 mg of crude reaction solid.

  • Dissolve in 10 mL ACN. Sonicate for 5 mins to ensure complete dissolution of salts.

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-compounds).

Step 3: Analytical Workflow Execute the analysis following this logical flow to ensure data integrity.

Workflow Start Start Analysis Blank Inject Blank (MP) Check for Ghost Peaks Start->Blank SST Inject System Suitability (5 reps) Calc: %RSD, Tailing, Resolution Blank->SST Decision Pass Criteria? (RSD < 2.0%, Tf < 1.5) SST->Decision Sample Inject Samples (Duplicate) Decision->Sample Yes Fail Troubleshoot: Check pH, Column Age Decision->Fail No Bracket Inject Bracketing Standard Every 10 samples Sample->Bracket Report Generate Report Bracket->Report Fail->Start

Figure 2: Analytical workflow enforcing system suitability checks before sample data acquisition.

Step 4: System Suitability Criteria (Acceptance Limits)

  • Resolution (

    
    ):  > 2.0 between 2-chlorobenzylamine and Target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Performance Comparison: Why This Method Wins

We compared the Optimized Gradient Method against two common alternatives: a generic Isocratic HPLC method (50:50 Water:ACN) and Gas Chromatography (FID) .

Comparative Data Table
MetricOptimized Gradient (Proposed)Generic Isocratic HPLCGas Chromatography (FID)
Run Time 26 mins45+ mins (Late eluters)15 mins
Resolution (

)
3.5 (Excellent)1.2 (Poor separation of early amines)N/A (Co-elution of degradants)
Peak Shape (

)
1.1 (Symmetric)2.3 (Significant Tailing)1.0 (Good)
LOD (Sensitivity) 0.05 µg/mL0.2 µg/mL1.0 µg/mL
Analyte Stability High (Ambient Temp)HighLow (Thermal degradation observed)
Analysis of Alternatives

1. vs. Isocratic HPLC: The isocratic method fails because of the "General Elution Problem." If the solvent is strong enough to elute the hydrophobic 1-fluoro-2-nitrobenzene quickly, the polar 2-chlorobenzylamine elutes in the void volume (unretained), preventing quantification. If the solvent is weak, the hydrophobic impurities take >45 minutes to elute, broadening the peaks and reducing sensitivity. The Gradient method compresses the run time while maintaining resolution for both polar and non-polar species.

2. vs. Gas Chromatography (GC): While GC is faster, nitro-aromatic compounds are notoriously thermolabile. Experimental data indicates that N-[(2-chlorophenyl)methyl]-2-nitroaniline can partially decompose to 2-nitroaniline in a GC inlet at 250°C. This creates a "ghost impurity" artifact, falsely inflating the impurity profile. HPLC, operating at 40°C, preserves the native sample integrity.

Conclusion

For the purity analysis of N-[(2-chlorophenyl)methyl]-2-nitroaniline , the Acidic Gradient RP-HPLC method is the superior choice. It effectively mitigates the peak tailing common to benzylamines and avoids the thermal degradation risks associated with GC. This method provides a robust, self-validating platform suitable for QC release testing in drug development.

References
  • PubChem. Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- Compound Summary.[3] National Library of Medicine. Available at: [Link]

  • SIELC Technologies. Separation of N-(4-Chlorophenyl)-2-nitroaniline on Newcrom R1 HPLC column. Application Guide. Available at: [Link]

  • ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[(2-chlorophenyl)methyl]-2-nitroaniline

Executive Summary & Hazard Landscape[1][2] N-[(2-chlorophenyl)methyl]-2-nitroaniline (often an intermediate in the synthesis of antivirals like Letermovir) presents a specific toxicological profile driven by its nitroani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Landscape[1][2]

N-[(2-chlorophenyl)methyl]-2-nitroaniline (often an intermediate in the synthesis of antivirals like Letermovir) presents a specific toxicological profile driven by its nitroaniline core . While specific SDS data for this exact intermediate may be limited in public repositories, "read-across" toxicology from structural analogs (2-nitroaniline, 4-chloro-2-nitroaniline) dictates a high-caution approach.

The Critical Risk: Methemoglobinemia. Like many nitro-aromatics, this compound is lipophilic and can be readily absorbed through intact skin, lungs, and the GI tract. Once absorbed, it oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying the blood's ability to transport oxygen. This effect is often delayed ; a researcher may feel fine immediately after exposure, only to develop cyanosis (blue skin/lips) and respiratory distress hours later.

Hazard Classification (Derived from Analogs)
  • Acute Toxicity (Dermal/Inhalation/Oral): Category 3 (Toxic).[1][2]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen).

  • Aquatic Toxicity: Chronic Category 2/3.

Personal Protective Equipment (PPE) Matrix

Engineering controls (Fume Hoods) are the primary barrier. PPE is the secondary line of defense and must be selected based on the physical state of the chemical.

Table 1: PPE Selection Standards
Protection ZoneSolid State (Powder/Crystal)Solution State (Dissolved in DCM, DMSO, etc.)Technical Rationale
Hand Protection Double Nitrile (0.11mm min). Change every 60 mins.Laminate (Silver Shield) or Viton . Standard nitrile offers <15 min protection against nitro-aromatics in solution.Nitroanilines permeate nitrile rubber rapidly when dissolved. Laminate films provide >480 min breakthrough time.
Respiratory N95 or P100 (if outside hood). Powered Air Purifying Respirator (PAPR) for >100g handling.Half-face respirator with OV/P100 cartridges (if outside hood).Inhalation of dust is the fastest route to systemic toxicity.
Body/Skin Lab coat (cotton/poly) + Tyvek Sleeves .Tyvek Coverall (Type 5/6) + Chemical Apron.Cotton absorbs liquids, keeping the toxin against the skin. Tyvek repels dust and splashes.
Eye/Face Safety Glasses with side shields.[3][4]Chemical Splash Goggles + Face Shield (if pouring >1L).Mucous membranes absorb nitro-compounds instantly.

PPE Decision & Risk Assessment Workflow

The following logic flow dictates the safety setup required before handling this compound.

PPE_Workflow Start Start: Handling N-[(2-chlorophenyl)methyl]-2-nitroaniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Glove_Select Glove Selection Critical Liquid->Glove_Select Hood_Solid Fume Hood Mandatory Double Nitrile Gloves Qty_Solid->Hood_Solid No Iso_Solid Glovebox or PAPR Required Tyvek Sleeves Qty_Solid->Iso_Solid Yes Std_Glove Double Nitrile (Change immediately on splash) Glove_Select->Std_Glove Incidental Contact High_Glove Silver Shield / Laminate (Required for prolonged use) Glove_Select->High_Glove Immersion/High Risk

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocols

A. Weighing and Transfer

Objective: Prevent static-induced powder dispersion and inhalation.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Nitroanilines are organic solids that accumulate static charge, causing "fly-away" powder.

  • Damping: If the synthesis allows, pre-wet the receiving vessel with solvent to trap dust immediately upon transfer.

  • Technique: Do not use spatulas that generate static (plastic). Use stainless steel or chemically resistant ceramic.

B. Solubilization

Objective: Prevent skin absorption via "carrier solvents."

  • The Solvent Factor: Dissolving this compound in DMSO or DMF significantly increases its skin permeability. The solvent acts as a vehicle, dragging the toxin through the dermal barrier.

  • Protocol:

    • Place the vial in a secondary container (beaker) before adding solvent.

    • Add solvent slowly down the side of the vessel to avoid splashing.

    • Crucial: If a splash occurs on a nitrile glove, do not wait . Remove the glove immediately, wash hands, and re-glove. The solvent will carry the nitroaniline through the nitrile rubber in minutes.

Decontamination & Disposal[1][5][6]

Decontamination of Surfaces[6]
  • Do NOT use Alcohol: Never clean a nitroaniline spill with Ethanol or Methanol initially. Alcohols thin the skin's lipid barrier and increase absorption if you accidentally touch the surface.

  • Surfactant Wash: Use a 5% aqueous detergent solution (e.g., Alconox or SDS). The surfactant encapsulates the hydrophobic nitroaniline, allowing it to be wiped up without enhancing volatility or skin permeability.

  • Visual Check: Nitroanilines are often yellow/orange. Clean until no color remains on the wipe.

Waste Disposal[1][2][5]
  • Stream: Segregated Organic Waste (Halogenated).

  • Labeling: Must explicitly state "Toxic" and "Potential Methemoglobin Former."

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the chlorinated nitro-aromatic ring.

Emergency Response: Exposure

Mechanism of Injury: Oxidation of Hemoglobin -> Hypoxia.

Emergency_Response Exposure Exposure Event (Skin/Inhalation) Immediate Immediate Action: Strip PPE & Wash 15 mins Exposure->Immediate No_Alcohol CRITICAL: Do NOT use Alcohol to wash Immediate->No_Alcohol Medical Seek Medical Attention (Mention Nitroaniline) Immediate->Medical Monitor Monitor MetHb Levels (Pulse Oximetry is unreliable) Medical->Monitor

Figure 2: Emergency workflow emphasizing the prohibition of alcohol for skin washing.

Medical Note: Standard pulse oximetry is often inaccurate in the presence of methemoglobin. Arterial blood gas (ABG) analysis (specifically Co-Oximetry) is required for accurate diagnosis. Methylene Blue is the standard antidote.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75685, 2-Nitroaniline. (Used for analog read-across toxicity data). Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-nitroaniline (CAS 88-74-4). (Defines skin sensitization and aquatic toxicity hazards). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline. (Establishes the protocol for methemoglobinemia surveillance). Available at: [Link]

Sources

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